5-Chloro-2-methyl-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGWUTXWBGOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631009 | |
| Record name | 5-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-93-5 | |
| Record name | 5-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Properties of 5-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the structural properties, including the IUPAC name, physicochemical characteristics, and spectroscopic data of the chemical compound 5-Chloro-2-methyl-3-nitropyridine. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
Compound Identification and IUPAC Nomenclature
The compound with the CAS number 1211533-93-5 is identified as this compound.[1][2] Its structure consists of a pyridine ring substituted with a chloro group at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position.
IUPAC Name: this compound[2]
References
5-Chloro-2-methyl-3-nitropyridine CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-3-nitropyridine (CAS Number: 1211533-93-5), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information and presents a logical framework for its synthesis, potential reactivity, and applications based on the chemistry of related nitropyridine compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of a nitro group, a halogen, and a methyl group on the pyridine ring of this compound imparts a unique chemical reactivity, making it a potentially valuable intermediate for the synthesis of more complex molecular architectures. This guide summarizes the known properties of this compound and explores its synthetic and application potential.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1211533-93-5 | [1] |
| Molecular Formula | C6H5ClN2O2 | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Not specified (Isomers are typically beige to yellow solids) | [2] |
| Melting Point | Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 50-51 °C) | [2] |
| Boiling Point | Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 290.8°C at 760 mmHg) | [2] |
| Density | Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 1.4±0.1 g/cm3 ) | [2] |
Proposed Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on the known synthesis of related 2-methyl-3-nitropyridine derivatives, a plausible synthetic route can be proposed. The general strategy involves the substitution of a suitable leaving group on a 2-methyl-3-nitropyridine precursor or the construction of the substituted pyridine ring.
A common approach to similar structures involves the chlorination of a corresponding hydroxypyridine. For instance, the synthesis of 2-Chloro-5-methyl-3-nitropyridine has been reported via the reaction of 2-hydroxy-5-methyl-3-nitropyridine with a chlorinating agent like phosphorus oxychloride (POCl3).[2]
Proposed Experimental Protocol: Synthesis of this compound
This is a proposed protocol based on the synthesis of related compounds and should be optimized and validated experimentally.
Reaction: Chlorination of 2-methyl-3-nitro-5-hydroxypyridine.
Reagents and Materials:
-
2-methyl-3-nitro-5-hydroxypyridine
-
Phosphorus oxychloride (POCl3)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Ice water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-methyl-3-nitro-5-hydroxypyridine.
-
Carefully add an excess of phosphorus oxychloride. A catalytic amount of anhydrous DMF may be added.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Drug Discovery
The utility of this compound as a building block in drug discovery stems from the reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring, particularly the chloro substituent, for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives.
The nitro group itself can be readily reduced to an amino group, which can then be further functionalized. The methyl group can also potentially undergo reactions, such as oxidation or condensation. This multi-faceted reactivity makes this scaffold attractive for generating molecules with diverse biological activities.
Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as inhibitors of various kinases and other enzymes.[3] For example, derivatives of 2-chloro-3-nitropyridine have been used in the synthesis of potential urease inhibitors.[3] Furthermore, the pyridine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.
Caption: Key reaction pathways for the functionalization of this compound.
Safety and Handling
Detailed toxicological data for this compound is not available.[1] However, related chloronitropyridine compounds are generally considered hazardous. For instance, 2-Chloro-3-methyl-5-nitropyridine is classified as toxic if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[4] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data and published applications for this specific isomer, its chemical structure suggests a rich reactivity that can be exploited for the generation of diverse molecular entities. This guide provides a foundational understanding of this compound based on available data and the known chemistry of its structural analogs. Further research is warranted to fully elucidate the properties, synthesis, and utility of this compound in drug discovery and other scientific endeavors.
References
Physical and chemical properties of 5-Chloro-2-methyl-3-nitropyridine.
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-2-methyl-3-nitropyridine
Disclaimer: Publicly available experimental data for the physical and chemical properties of this compound (CAS No. 1211533-93-5) is limited. The Safety Data Sheet for this compound indicates that data for many physical properties is not available.[1] This guide provides available information on the target compound and supplements it with data from its well-characterized isomer, 2-Chloro-5-methyl-3-nitropyridine (CAS No. 23056-40-8), for illustrative purposes. Properties of isomers can differ significantly, and any data presented for the isomer should be interpreted with caution.
Introduction
This compound is a substituted pyridine derivative containing chloro, methyl, and nitro functional groups. Such compounds are of significant interest to researchers in medicinal chemistry and materials science as versatile intermediates for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block. This guide summarizes the known physical and chemical properties of this compound and its close isomers, provides exemplary experimental protocols, and illustrates key chemical principles.
Physical Properties
Detailed experimental physical property data for this compound is largely unavailable in public literature and databases.[1] For the purpose of providing a reference point, the physical properties of the related isomer, 2-Chloro-5-methyl-3-nitropyridine, are summarized in the table below.
Table 1: Physical Properties of 2-Chloro-5-methyl-3-nitropyridine (Isomer of the Target Compound)
| Property | Value | Source(s) |
| CAS Number | 23056-40-8 | |
| Molecular Formula | C₆H₅ClN₂O₂ | |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Beige powder or white to orange to green powder/crystal | [2] |
| Melting Point | 45-51 °C | [2] |
| Boiling Point | 290.8 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 129.7 ± 25.9 °C | [2] |
| Vapor Pressure | 0.00353 mmHg at 25°C | [2] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of its functional groups on the pyridine ring. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activates the chlorine atom for displacement by nucleophiles. This is a cornerstone of the chemistry of chloronitropyridines. The rate and feasibility of this substitution are highly dependent on the relative positions of the nitro group and the leaving group. While specific kinetic data for this compound is not available, studies on other chloronitropyridine isomers have shown that the substitution proceeds efficiently when the leaving group is ortho or para to the nitro group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing access to aminopyridine derivatives. These are valuable precursors for the synthesis of a wide range of biologically active molecules.[3] Common reducing agents for this transformation include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
Metals in acidic media (e.g., Fe/HCl, Sn/HCl)
-
Sodium dithionite (Na₂S₂O₄)
The choice of reducing agent can be critical to avoid the reduction of other functional groups.
Other Reactions
The methyl group on the pyridine ring can also undergo reactions such as oxidation to a carboxylic acid under strong oxidizing conditions.[3]
Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound was not found in the searched literature, a representative procedure for the synthesis of its isomer, 2-Chloro-5-methyl-3-nitropyridine, is detailed below. This provides insight into the general synthetic strategies for this class of compounds.
Exemplary Protocol: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
This synthesis involves the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.
Materials and Reagents:
-
2-hydroxy-5-methyl-3-nitropyridine
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-hydroxy-5-methyl-3-nitropyridine (5.00 g, 0.032 mol) in N,N-dimethylformamide (30 mL) is cooled to 0 °C in an ice bath.[2]
-
Phosphoryl chloride (7.4 g, 0.049 mol) is added to the cooled solution.[2]
-
The reaction mixture is allowed to slowly warm to room temperature and is then heated at 80 °C for 4 hours.[2]
-
After cooling to room temperature, the reaction is quenched by carefully pouring it into ice water.[2]
-
The aqueous mixture is extracted with ethyl acetate (3 x 50 mL).[2]
-
The combined organic extracts are washed with water and then with a brine solution.[2]
-
The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.[2]
-
The crude product is purified by column chromatography on silica gel to afford 2-Chloro-5-methyl-3-nitropyridine as a pale yellow solid.[2]
Safety and Handling
As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a potentially useful chemical intermediate, though detailed information on its physical properties is currently lacking in the public domain. Its chemical behavior is expected to be governed by the principles of nucleophilic aromatic substitution and nitro group reduction, similar to other chloronitropyridine derivatives. The data and protocols provided for its isomer, 2-Chloro-5-methyl-3-nitropyridine, offer a valuable, albeit indirect, reference for researchers working with this class of compounds. Further experimental investigation is required to fully characterize the properties of this compound.
References
A Technical Guide to the Core Reactivity of 5-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the electron-deficient pyridine ring, a potent electron-withdrawing nitro group, a displaceable chloro substituent, and a weakly electron-donating methyl group. This guide provides an in-depth analysis of its primary reactivity characteristics, focusing on nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data for structurally related isomers, and mechanistic diagrams are presented to facilitate its application in complex synthetic endeavors.
Core Reactivity Principles
The reactivity of the this compound ring is dictated by the electronic contributions of its substituents. The pyridine nitrogen and the nitro group at the 3-position strongly withdraw electron density, making the ring highly electrophilic. The chloro group at the 5-position serves as a competent leaving group, while the methyl group at the 2-position has a modest electron-donating effect.
This electronic arrangement primes the molecule for several key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is highly susceptible to attack by nucleophiles, primarily targeting the displacement of the chloride at the C5 position.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a key vector for further functionalization and modulation of the electronic properties of the ring.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Nucleophilic Aromatic Substitution (SNAr)
The most prevalent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the C5-chloro substituent. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Mechanistic Pathway
The SNAr mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.[1]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Quantitative Reactivity Analysis (Comparative)
| Substrate | Position of Cl | Position of NO₂ | Relationship | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | para to N, ortho to NO₂ | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | ortho to NO₂ | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | meta to NO₂ | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | para to NO₂ | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | meta to N, ortho to NO₂ | Very Low | Very Low |
Data sourced from reactions with piperidine in ethanol.[2]
Based on these trends, the reactivity of This compound is predicted to be moderate. The nitro group at C3 provides activation, but the lack of a direct ortho or para relationship to the C5 chloro leaving group makes it less reactive than isomers like 4-chloro-3-nitropyridine.
Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 equiv)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of the base (e.g., TEA, 1.2 equiv).[3]
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100 °C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.[3]
Reduction of the Nitro Group
The nitro group at the C3 position can be chemoselectively reduced to a primary amine, a crucial transformation for introducing diversity and creating key building blocks for pharmaceuticals. Given the presence of a chloro-substituent, methods that avoid hydrodehalogenation are preferred.
Logical Workflow for Method Selection
Choosing the correct reduction method is critical to preserve the halogen substituent.
Caption: Decision workflow for selecting a nitro group reduction method.
Recommended Reduction Methods
| Reducing System | Reagent(s) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Metal/Acid Reduction | Iron powder, NH₄Cl or Acetic Acid | Ethanol/Water | 80-100 | 1-4 | Cost-effective and reliable; generally avoids dehalogenation.[4] |
| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | 25-78 | 1-3 | Mild conditions, compatible with many functional groups.[4] |
| Catalytic Hydrogenation | Raney® Nickel, H₂ gas | Methanol or Ethanol | 25-60 | 2-8 | Preferred over Pd/C for preserving chloro and bromo groups.[4] |
Experimental Protocol: Reduction with Iron
This protocol provides a classic and reliable method for the reduction of the nitro group.[4]
Materials:
-
This compound (1.0 equiv)
-
Iron powder (3-5 equiv)
-
Ammonium chloride (NH₄Cl) (catalytic to 1 equiv) or Glacial Acetic Acid
-
Ethanol/Water solvent mixture (e.g., 5:1)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) and iron powder (3-5 equiv) in the ethanol/water mixture.
-
Add ammonium chloride or glacial acetic acid to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-chloro substituent can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful methods for this purpose.
Suzuki-Miyaura Coupling
This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This is a representative protocol for the Suzuki-Miyaura coupling of this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene)
-
Schlenk tube or pressure flask
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), the ligand (e.g., JohnPhos, 0.2 equiv), and the base (e.g., cesium carbonate, 3.0 equiv).[5]
-
Evacuate and backfill the tube with the inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., THF and water) via syringe.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 40-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[7]
References
An In-depth Technical Guide to the Synthesis of 5-chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis Pathway
The recommended synthesis of 5-chloro-2-methyl-3-nitropyridine commences with the commercially available starting material, 2-methylpyridine (2-picoline). The pathway involves an initial N-oxidation, followed by a regioselective nitration, and concludes with a deoxygenative chlorination. This strategy is designed to control the regiochemistry and introduce the desired functionalities in a stepwise and efficient manner.
Navigating the Landscape of 5-Chloro-2-methyl-3-nitropyridine and Its Isomers: A Technical Guide for Researchers
An in-depth analysis of 5-Chloro-2-methyl-3-nitropyridine, a pyridine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its identification, synthesis, and safety considerations, with a special focus on clarifying its distinction from commonly confused isomers.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 1211533-93-5 , is a halogenated and nitrated pyridine derivative. Such compounds are of significant interest to researchers in drug discovery and materials science due to their versatile chemical reactivity, which allows for the introduction of various functional groups. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules. This guide aims to provide a detailed technical overview of this compound, with a particular emphasis on its correct identification to avoid confusion with its numerous isomers.
Nomenclature and Isomerism: A Critical Clarification
One of the primary challenges researchers face when working with substituted pyridines is the high potential for isomer confusion. The similar naming conventions and molecular formulas of these isomers can lead to the procurement of incorrect reagents and flawed experimental design. It is therefore crucial to rely on the unique CAS number for unambiguous identification.
To aid researchers, the following table summarizes the key synonyms and CAS numbers for this compound and its common isomers.
| IUPAC Name | Common Synonyms | CAS Number |
| This compound | - | 1211533-93-5 |
| 2-Chloro-4-methyl-5-nitropyridine | 2-Chloro-5-nitro-4-picoline | 23056-33-9 |
| 2-Chloro-3-methyl-5-nitropyridine | 2-Chloro-5-nitro-3-picoline | 22280-56-4 |
| 6-Chloro-2-methyl-3-nitropyridine | 6-Chloro-3-nitro-2-picoline | 22280-60-0 |
| 2-Chloro-5-methyl-3-nitropyridine | 6-Chloro-5-nitro-3-picoline | 23056-40-8 |
Synthesis and Experimental Protocols
While detailed, peer-reviewed synthesis protocols specifically for this compound (CAS 1211533-93-5) are not abundantly available in the public domain, a general understanding of its synthesis can be extrapolated from the preparation of related nitropyridine derivatives. A potential synthetic route may involve the chlorination and nitration of a suitable 2-methylpyridine precursor.
A relevant patent for the synthesis of a related compound, 5-chloro-2,3-dihydroxypyridine, utilizes 2-hydroxy-3-nitro-5-chloropyridine as a key intermediate. This suggests a possible pathway where a corresponding aminopyridine is first diazotized to a hydroxypyridine, followed by nitration. The resulting hydroxynitropyridine could then be chlorinated to yield the target compound.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic pathway to this compound.
Spectroscopic Data for Compound Verification
For researchers synthesizing or acquiring this compound, spectroscopic analysis is essential for structural confirmation. Available ¹H NMR data for this compound provides key diagnostic peaks that can be used for its identification.[1]
Applications in Research and Development
While specific applications for this compound are not extensively documented in current literature, its structural motifs are present in a variety of biologically active molecules. Nitropyridine derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. They have been utilized in the development of inhibitors for various enzymes and as scaffolds for radiolabeled imaging agents.
The presence of the chloro, methyl, and nitro groups on the pyridine ring of this compound offers multiple reaction sites for further chemical modification, making it a potentially valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, related nitropyridine compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Researchers should consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All work with this compound should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential for broader application in scientific research. This guide has aimed to provide a foundational understanding of this compound, with a critical emphasis on the importance of accurate isomer identification through the use of CAS numbers. As research into novel pyridine derivatives continues, a clearer picture of the specific applications and biological activities of this compound is expected to emerge. Researchers are encouraged to contribute to the scientific literature with detailed synthetic protocols and application data to further the collective understanding of this and related compounds.
References
Potential Research Applications of 5-Chloro-2-methyl-3-nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning research applications of 5-Chloro-2-methyl-3-nitropyridine and its derivatives. This versatile scaffold has emerged as a privileged structure in medicinal chemistry and agrochemistry, demonstrating a wide spectrum of biological activities. This document outlines the synthesis, quantitative biological data, detailed experimental protocols, and relevant signaling pathways associated with these compounds, offering a comprehensive resource for researchers in the field.
Core Applications and Biological Activities
This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution, making it a versatile building block for creating diverse chemical libraries. Key research applications of its derivatives include:
-
Enzyme Inhibition: Notably as inhibitors of Janus kinase 2 (JAK2) and urease.
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.
-
Insecticides: Showing promise in the control of agricultural pests.
The following sections will delve into the specifics of each of these applications.
Data Presentation: Biological Activity of Nitropyridine Derivatives
The following tables summarize the quantitative data for the biological activities of various derivatives of this compound and related nitropyridines.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Specific Derivative Example | IC50 Value | Reference |
| Pyridine carboxamides | JAK2 | Substituted 2-amino-5-methyl-3-nitropyridine derivative | 8.5–12.2 µM | [1] |
| 3-Nitropyridylpiperazines | Jack Bean Urease | N-arylacetamide derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.0–2.3 μM | [1] |
| Pyridine carbothioamides | Urease | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 µM | [2] |
| 5-Nitropyridin-2-yl derivatives | Chymotrypsin | 5-(5-nitropyridin-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione | 8.67 ± 0.1 μM | [1] |
| 5-Nitropyridin-2-yl derivatives | Urease | 5-(5-nitropyridin-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 μM | [1] |
Table 2: Antimicrobial Activity Data
| Compound Class | Target Organism | Measurement | Value | Reference |
| Hydrazone derivatives of (pyridin-2-yl)piperazine | Bacillus subtilis | MIC | 62.5 µg/mL | [1] |
| Hydrazone derivatives of (pyridin-2-yl)piperazine | Candida krusei | MIC | 62.5 µg/mL | [1] |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Inhibition Zone | Active | [3] |
| Imidazo[4,5-b]pyridine derivatives | Escherichia coli | Inhibition Zone | Resistant to some, inhibited by others | [3] |
Table 3: Insecticidal Activity Data
| Compound Class | Target Organism | Measurement | Value | Reference |
| Nitropyridine-containing insecticides | Myzus persicae | LD50 | 4–12 mg/L | [1] |
| Nitropyridine-containing insecticides | Plutella xylostella | LD50 | 4–12 mg/L | [1] |
| Nitropyridine-containing insecticides | Prodenia litura | LD50 | 4–12 mg/L | [1] |
| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii (nymphs and adults) | LC50 | Promising results for some derivatives | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Synthesis of a JAK2 Inhibitor Precursor
This protocol is adapted from the general synthesis of potent JAK2 inhibitors derived from 2-chloro-5-methyl-3-nitropyridine[1].
Synthesis of 2-((5-chloro-2-methyl-3-nitropyridin-4-yl)amino)benzoic acid
-
Starting Materials: this compound, 2-aminobenzoic acid, and a suitable base (e.g., potassium carbonate).
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 2-aminobenzoic acid (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (2 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of 3-4 to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash it with water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the inhibitory effect of compounds on JAK2 activity[5].
-
Reagents and Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate, ATP, assay buffer, a luminescence-based ATP detection reagent, test compounds, and a positive control inhibitor.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (vehicle control), and positive control to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the JAK2 enzyme and the peptide substrate in the assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well. For a "no kinase" control, add a reaction mixture without the enzyme.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Urease Inhibition Assay
This protocol is based on the Berthelot method, which quantifies ammonia produced from urea hydrolysis[6][7].
-
Reagents and Materials: Jack bean urease, urea, phosphate buffer (pH 7.2-7.4), phenol-nitroprusside reagent, alkaline hypochlorite solution, test compounds, and a standard inhibitor (e.g., thiourea).
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer or solvent. Create serial dilutions of the test compounds.
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the urease enzyme solution to each well and incubate for a pre-determined time at 37 °C.
-
Initiate the reaction by adding the urea solution.
-
After a set incubation period, stop the reaction by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution.
-
Incubate for color development.
-
-
Measurement: Read the absorbance at a wavelength of 630 nm.
-
Calculation: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This is a standard method to assess the antimicrobial activity of compounds[3].
-
Materials: Mueller-Hinton agar plates, sterile paper discs, bacterial or fungal inoculum, test compounds, and a positive control antibiotic.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum onto the surface of the agar plates.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Insecticidal Activity Assay against Aphis gossypii
This protocol describes a leaf-dip bioassay to evaluate the insecticidal properties of the synthesized compounds[8][9].
-
Materials: Cotton leaf discs, test compounds, a surfactant (e.g., Tween-20), a colony of Aphis gossypii, and a positive control insecticide.
-
Preparation of Test Solutions: Prepare different concentrations of the test compounds in water with a small amount of surfactant to ensure even spreading.
-
Leaf Disc Treatment: Dip cotton leaf discs into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaf discs in Petri dishes with a moist filter paper and introduce a known number of Aphis gossypii nymphs or adults.
-
Incubation: Maintain the Petri dishes under controlled conditions (temperature and light).
-
Mortality Assessment: Record the number of dead insects after 24 and 48 hours.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways, mechanisms of action, and experimental workflows relevant to the research of this compound derivatives.
General Experimental Workflow
Caption: General workflow for the synthesis and evaluation of bioactive compounds.
JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a derivative.
Proposed Mechanism of Urease Inhibition
Caption: Urease inhibition through active site binding and metal chelation.
General Antimicrobial Mechanism of Nitroaromatics
Caption: Antimicrobial action via reductive activation of the nitro group.
Mode of Action of Neonicotinoid-like Insecticides
Caption: Disruption of insect nerve signaling by targeting nAChRs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asm.org [asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage of 5-Chloro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The information herein is intended to support laboratory personnel in maintaining a safe working environment.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. While specific experimental data for this compound is not uniformly available across all parameters, the following table summarizes key information, with data for closely related compounds provided for context.
| Property | Value | Source/Notes |
| Chemical Name | This compound | [1] |
| CAS Number | 1211533-93-5 | [1] |
| Molecular Formula | C6H5ClN2O2 | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | Data for 2-Chloro-5-methyl-3-nitropyridine[2] |
| Melting Point | 45-50 °C | Data for 2-Chloro-5-methyl-3-nitropyridine |
| Boiling Point | No data available | |
| Solubility | Soluble in MDC, Acetone, Methanol. Insoluble in water. | Data for 5-Chloro-2-nitropyridine[3] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications. It is crucial to note that comprehensive toxicological data for this specific compound is limited. The GHS hazard statements are based on data for structurally similar compounds.
| Hazard Class | GHS Classification | Notes |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) | Based on data for 2-Chloro-3-methyl-5-nitropyridine[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on data for 2-Chloro-3-methyl-5-nitropyridine[4] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Based on data for 2-Chloro-3-methyl-5-nitropyridine[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Respiratory system is the target organ. Based on data for 2-Chloro-3-methyl-5-nitropyridine.[4] |
Precautionary Statements: P261, P264, P280, P301+P310, P302+P352, P305+P351+P338
Experimental Protocols
Adherence to strict experimental protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it can be managed safely by laboratory personnel. For large spills, evacuate and contact the institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the scale of the spill and the potential for airborne dust.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For solutions, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][6]
-
Absorb and Neutralize: Cover the spill with an absorbent material.[7]
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into a designated, labeled hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area with soap and water.[6]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
Handling and Storage
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with skin, eyes, and clothing.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store locked up.[9]
Stability and Reactivity
| Parameter | Description |
| Reactivity | The nitro group in nitropyridines can be susceptible to nucleophilic substitution.[10][11] |
| Chemical Stability | Stable under recommended storage conditions.[3] |
| Conditions to Avoid | High temperatures, sources of ignition, and moisture.[3] |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3] |
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Halogenated organic waste should be segregated from non-halogenated waste streams.[8][12]
-
Disposal must be carried out by a licensed waste disposal company in accordance with all applicable environmental regulations.[8]
-
Do not dispose of down the drain or in general waste.[8]
Biological Signaling Pathways
The requirement to describe signaling pathways is typically relevant for pharmacologically active compounds that have undergone extensive biological testing. This compound is a chemical intermediate used in the synthesis of other molecules.[1] As such, it has not been characterized for its interaction with biological signaling pathways, and this information is not applicable in the context of its safety and handling as a laboratory reagent. The focus for this compound should remain on its chemical hazards and the appropriate safety measures to mitigate them.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. acs.org [acs.org]
- 7. westlab.com [westlab.com]
- 8. sweet.ua.pt [sweet.ua.pt]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nipissingu.ca [nipissingu.ca]
Literature review on the discovery of 5-Chloro-2-methyl-3-nitropyridine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Chloro-2-methyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a single seminal publication detailing its initial synthesis, this document outlines a plausible and scientifically supported pathway for its preparation based on established chemical transformations of analogous pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its specific substitution pattern offers multiple reaction sites for further functionalization. This review details a likely synthetic route, compiles relevant quantitative data, and provides detailed experimental protocols for the key transformations involved in its synthesis.
Plausible Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. A likely pathway involves the synthesis of the intermediate 2-methyl-3-nitropyridine, followed by a selective chlorination at the 5-position. An alternative route, involving the nitration of a pre-chlorinated pyridine, is also considered.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, adapted from procedures for structurally similar compounds.
Step 1: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine
This procedure is adapted from the synthesis of related 2-methyl-3-nitropyridines.[1][2][3]
Materials:
-
2-Chloro-3-nitropyridine
-
Diethyl malonate
-
Sodium metal
-
Toluene, anhydrous
-
6N Hydrochloric acid
-
Sodium bicarbonate, saturated solution
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and equipment for heating and extraction.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (0.5 mol) and sodium metal (0.11 mol).
-
Heat the mixture in an oil bath to 90°C and stir for 1 hour.
-
Increase the temperature to 120°C and continue stirring for an additional 45 minutes.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of 2-chloro-3-nitropyridine (0.1 mol) in anhydrous toluene dropwise.
-
After the addition is complete, heat the reaction mixture to 110°C for 1.5 hours.
-
Cool the mixture to room temperature and stir for 15 hours.
-
Remove the solvent under reduced pressure.
-
Add 100 mL of 6N hydrochloric acid and reflux the mixture for 3.5 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-3-nitropyridine.
-
Purify the product by column chromatography on silica gel.
Step 2: Chlorination of 2-Methyl-3-nitropyridine to yield this compound
The selective chlorination of the pyridine ring at the 5-position is a critical step. This can be challenging due to the directing effects of the existing substituents. A potential method involves electrophilic chlorination under controlled conditions.
Materials:
-
2-Methyl-3-nitropyridine
-
N-Chlorosuccinimide (NCS)
-
Sulfuric acid, concentrated
-
Standard laboratory glassware for reactions at controlled temperatures.
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-nitropyridine (1 eq.) in concentrated sulfuric acid at 0°C.
-
Slowly add N-Chlorosuccinimide (1.1 eq.) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Quantitative Data
The following table summarizes the key quantitative data for the target compound and its crucial intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | - | - |
| This compound | C₆H₅ClN₂O₂ | 172.57 | Solid | Not Reported |
Characterization Data
Upon successful synthesis, the structure of this compound would be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the methyl group, and two distinct signals in the aromatic region for the pyridine ring protons.
-
¹³C NMR: The spectrum should show six distinct carbon signals corresponding to the pyridine ring and the methyl group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 172.57 g/mol , with a characteristic isotopic pattern for a chlorine-containing compound.
-
Infrared Spectroscopy: Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹) and C-Cl bond would be expected.
Conclusion
References
Preliminary Investigation of 5-Chloro-2-methyl-3-nitropyridine's Biological Activity: A Scoping Review
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the request for a comprehensive investigation into the biological activity of 5-Chloro-2-methyl-3-nitropyridine. A thorough review of publicly available scientific literature and patent databases was conducted to collate information regarding its synthesis, potential therapeutic or agrochemical applications, and mechanism of action.
The investigation reveals a significant gap in the literature concerning the direct biological activity of this compound. The compound is primarily documented as a chemical intermediate in the synthesis of more complex, biologically active molecules. Notably, it is cited in patent literature as a precursor in the development of Wild-type p53-inducible Phosphatase 1 (Wip1) inhibitors, which are under investigation as potential cancer therapeutics.
Due to the absence of specific experimental data on the herbicidal, fungicidal, insecticidal, or other biological activities of this compound, this report cannot provide quantitative data tables or detailed experimental protocols as initially intended. However, this guide summarizes the available information on its synthetic utility and the general biological context of related nitropyridine compounds.
Synthetic Utility of this compound
The primary documented role of this compound is as a building block in organic synthesis. Patent WO2012149102A1, concerning novel compounds as Wip1 inhibitors, describes the use of this compound as a starting material. In the patented synthesis, the nitro group of this compound is reduced to an amine, which then undergoes further reactions to produce the final Wip1 inhibitor compounds.
Biological Context of Nitropyridine Derivatives
While no specific data exists for this compound, the broader class of nitropyridine derivatives has been explored for a range of biological activities. These compounds are recognized as important pharmacophores and intermediates in the synthesis of bioactive molecules. Research on various nitropyridine analogs has indicated potential applications in:
-
Herbicidal Activity: Certain nitropyridine derivatives have been shown to exhibit herbicidal properties.
-
Insecticidal Activity: The nitropyridine scaffold is a component of some insecticides.
-
Fungicidal Activity: Antifungal properties have been reported for some compounds containing the nitropyridine moiety.
-
Pharmaceuticals: Nitropyridines serve as intermediates in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy.
It is plausible that this compound could exhibit some level of biological activity, given the known properties of related compounds. However, without empirical data, any such activity remains speculative.
Data Presentation and Experimental Protocols
A comprehensive search for quantitative data regarding the biological activity of this compound did not yield any specific results. There are no publicly available studies detailing its IC50, LD50, MIC, or other quantitative measures against any biological target. Consequently, no data tables can be presented.
Similarly, the absence of primary research articles describing the biological testing of this compound means that no established experimental protocols for its evaluation can be provided.
Signaling Pathways
As there is no evidence to suggest that this compound directly interacts with any known signaling pathways, a diagrammatic representation of such interactions cannot be created. Its only known relevance to a signaling pathway is indirect, through its use in the synthesis of Wip1 inhibitors. Wip1 is a phosphatase that plays a role in the DNA damage response and cell cycle regulation, and its inhibition is a therapeutic strategy in oncology.
Conclusion and Future Directions
The preliminary investigation into the biological activity of this compound reveals that it is a compound of interest primarily for its utility as a synthetic intermediate rather than for any known intrinsic biological effects. The lack of available data highlights an opportunity for future research.
To ascertain the biological activity profile of this compound, the following experimental workflow is proposed:
Such a screening cascade would provide the necessary data to determine if this compound possesses any direct biological activity worthy of further investigation and development. Until such studies are conducted and published, its role will remain defined as a precursor in chemical synthesis.
Methodological & Application
Detailed protocol for the synthesis of 5-Chloro-2-methyl-3-nitropyridine.
An Application Note and Detailed Protocol for the Synthesis of 5-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on established chemical transformations for analogous pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative with functional groups that make it a versatile building block in organic synthesis. The chloro and nitro groups are reactive sites that allow for further molecular elaboration, making this compound valuable for creating novel bioactive molecules. This protocol outlines a two-step synthesis starting from 2-amino-5-methylpyridine.
Overall Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine
This step involves the nitration of 2-amino-5-methylpyridine. The amino group directs the electrophilic nitration to the 3-position.
Materials:
-
2-amino-5-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Ammonia solution (NH₃)
-
Deionized water
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Water bath
-
Buchner funnel and flask
-
pH meter or pH paper
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 5-10°C using an ice bath.
-
Slowly add 2-amino-5-methylpyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains between 5-10°C.
-
Once the 2-amino-5-methylpyridine has completely dissolved, prepare a mixture of concentrated sulfuric acid and fuming nitric acid in a separate beaker, cooled in an ice bath.
-
Slowly add the mixed acid to the reaction flask through the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and place the flask in a water bath.
-
Slowly heat the reaction mixture to approximately 60°C and maintain this temperature for about 15 hours, or until the evolution of gas ceases. The reaction mixture will typically change color from light yellow to a wine red.
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the solution with an ammonia solution to a pH of 5.0-5.5. A yellow precipitate of 2-amino-5-methyl-3-nitropyridine should form.
-
Filter the precipitate using a Buchner funnel and wash with cold deionized water.
-
Dry the product under vacuum to obtain the desired intermediate.
Step 2: Synthesis of this compound
This step involves the conversion of the amino group of 2-amino-5-methyl-3-nitropyridine to a chloro group via a Sandmeyer-type reaction.
Materials:
-
2-amino-5-methyl-3-nitropyridine
-
Hydrochloric acid (HCl), 6 M
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the 2-amino-5-methyl-3-nitropyridine in 6 M hydrochloric acid in a three-necked flask.
-
Cool the suspension to 0°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the internal temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour after the addition is complete to ensure the formation of the diazonium salt.
-
In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Add the solution of copper(I) chloride to the diazonium salt suspension.
-
Gradually warm the reaction mixture to room temperature over 90 minutes, and then heat to approximately 70°C until the decomposition of the diazonium salt is complete (cessation of nitrogen evolution).
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as ether multiple times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |
| 1 | 2-Amino-5-methyl-3-nitropyridine | 2-amino-5-methylpyridine | 70-80 | >95 | - |
| 2 | This compound | 2-Amino-5-methyl-3-nitropyridine | 50-60 | >98 | 46-50[1] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methyl-3-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a chloro leaving group, a methyl group, and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The inherent electron deficiency of the pyridine ring, augmented by the nitro group, activates the C5 position for nucleophilic attack, enabling the facile introduction of a wide range of functional groups. This allows for the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. These application notes provide an overview of the reactivity of this compound in SNAr reactions and detailed protocols for its use.
Reactivity and Mechanistic Overview
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
The reactivity of this compound in SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base. Stronger nucleophiles will generally react more readily. Polar aprotic solvents are often employed to solvate the Meisenheimer complex and facilitate the reaction. In reactions with neutral nucleophiles like amines, a base is typically added to neutralize the liberated HCl.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for SNAr reactions of this compound is limited in the literature, the following table summarizes representative reaction conditions and expected yields based on analogous reactions with closely related substrates such as 2-chloro-5-methyl-3-nitropyridine and other chloronitropyridines.[1] These values should serve as a general guide for reaction optimization.
| Nucleophile | Reagents and Conditions | Product | Representative Yield (%) |
| Amines | |||
| Piperidine | K₂CO₃, DMF, 80 °C, 4-6 h | 2-Methyl-5-(piperidin-1-yl)-3-nitropyridine | 85-95 |
| Morpholine | K₂CO₃, DMF, 80 °C, 4-6 h | 4-(2-Methyl-3-nitro-pyridin-5-yl)morpholine | 80-90 |
| Benzylamine | Et₃N, EtOH, reflux, 6-8 h | N-Benzyl-2-methyl-3-nitro-pyridin-5-amine | 75-85 |
| Aniline | K₂CO₃, DMSO, 100 °C, 12-16 h | N-(2-Methyl-3-nitro-pyridin-5-yl)aniline | 60-75 |
| Thiols | |||
| Thiophenol | K₂CO₃, DMF, 60 °C, 2-4 h | 2-Methyl-3-nitro-5-(phenylthio)pyridine | 90-98 |
| Benzylthiol | NaH, THF, rt, 1-2 h | 5-(Benzylthio)-2-methyl-3-nitropyridine | 85-95 |
| Alkoxides | |||
| Sodium Methoxide | MeOH, rt to 50 °C, 1-3 h | 5-Methoxy-2-methyl-3-nitropyridine | 90-98 |
| Sodium Ethoxide | EtOH, rt to 60 °C, 2-4 h | 5-Ethoxy-2-methyl-3-nitropyridine | 85-95 |
Experimental Protocols
The following are detailed protocols for conducting SNAr reactions with this compound using different classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Add piperidine (1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (0.2 M).
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Add thiophenol (1.1 eq.) to the stirred mixture.
-
Heat the reaction mixture to 60 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol (MeOH)
-
Water
-
Dichloromethane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.2 eq.) to the solution. If using a solution of sodium methoxide in methanol, add it dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction may be gently heated to 50 °C to ensure completion. Monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr.
References
Application Notes and Protocols for 5-Chloro-2-methyl-3-nitropyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of 5-Chloro-2-methyl-3-nitropyridine as a versatile intermediate in pharmaceutical synthesis. The content is structured to guide researchers in leveraging its chemical properties for the construction of complex molecular architectures.
Introduction and Application Notes
This compound is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. Its utility stems from the presence of three key functional groups on the pyridine core: a nitro group, a chloro group, and a methyl group. This specific arrangement of substituents dictates its reactivity and makes it a valuable synthon for introducing the 2-methyl-3-nitropyridine-5-yl moiety into target molecules.
The primary reaction pathway exploited in the functionalization of this intermediate is Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this characteristic is substantially amplified by the strong electron-withdrawing nature of the nitro group (-NO₂) at the C3 position. This electronic activation renders the carbon atoms bearing leaving groups highly electrophilic and susceptible to attack by a wide range of nucleophiles.
In this compound, the chloro group at the C5 position serves as an excellent leaving group. While it is meta to the nitro group, the overall electron-deficient nature of the ring facilitates its displacement. This allows for the strategic introduction of various functionalities, including amines, thiols, and alkoxides, which are prevalent in pharmaceutically active compounds.
Furthermore, the methyl group at the C2 position is activated by the adjacent C3-nitro group. This increased acidity of the methyl protons allows for condensation reactions with aldehydes or other electrophiles, providing a secondary site for molecular elaboration. This dual reactivity makes this compound a flexible scaffold for building diverse pharmaceutical intermediates. Its structural isomer, 2-Chloro-5-methyl-3-nitropyridine, is notably used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[1][2]
Key Reaction Pathways and Mechanisms
Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The most prominent reaction of this compound involves the SNAr mechanism, where the chloride at the C5 position is displaced. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The general workflow involves reacting this compound with a nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) in a suitable solvent, often in the presence of a base to neutralize the HCl generated.
SNAr Mechanism Pathway
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactions Involving the C2-Methyl Group
The acidity of the protons on the C2-methyl group is enhanced by the adjacent electron-withdrawing nitro group. This allows the methyl group to be deprotonated by a suitable base, forming a carbanion that can react with various electrophiles, most commonly aldehydes, in condensation reactions (Knoevenagel-type condensation). This pathway is useful for extending the carbon skeleton and introducing new functional groups.
Data Presentation
Table 1: Predicted Reactivity with Common Nucleophiles
This table summarizes the expected products from the reaction of this compound with various classes of nucleophiles via the SNAr pathway at the C5 position.
| Nucleophile Class | Example Nucleophile | Expected Product Structure | Pharmaceutical Relevance |
| Primary Amines | Benzylamine | N-Benzyl-2-methyl-3-nitropyridin-5-amine | Synthesis of kinase inhibitors, GPCR modulators |
| Secondary Amines | Piperidine | 5-(Piperidin-1-yl)-2-methyl-3-nitropyridine | Scaffolds for CNS agents, antivirals |
| Anilines | p-Methoxyaniline | N-(4-methoxyphenyl)-2-methyl-3-nitropyridin-5-amine | Building blocks for anticancer and anti-inflammatory drugs |
| Thiols | Thiophenol | 5-(Phenylthio)-2-methyl-3-nitropyridine | Precursors for enzyme inhibitors |
| Alkoxides | Sodium Methoxide | 5-Methoxy-2-methyl-3-nitropyridine | Intermediates for various API syntheses |
Table 2: Comparative Reactivity of Chloronitropyridine Isomers
The position of the nitro and chloro groups significantly impacts the rate of SNAr. This data for various isomers reacting with piperidine provides a quantitative context for the expected reactivity of this compound. The presence of the additional methyl group is expected to have a minor electronic effect compared to the positional effects of the nitro group.
| Substrate | Position of Cl | Position of NO₂ | Relationship | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | ortho | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | ortho | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | meta | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | para | Moderate |
| Data adapted from reactions with piperidine in ethanol, providing a qualitative comparison.[3] |
Experimental Protocols
The following is a representative, adapted protocol for the nucleophilic aromatic substitution reaction of this compound with an amine.
Disclaimer: This protocol is adapted from established procedures for a structurally similar isomer, 4-Chloro-2-methyl-3-nitropyridine.[4] Researchers should perform initial small-scale trials to optimize conditions for this compound.
Protocol: Synthesis of N-Benzyl-2-methyl-3-nitropyridin-5-amine
Objective: To synthesize a key pharmaceutical intermediate via SNAr by reacting this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq, as base)
-
Absolute Ethanol (Solvent)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of an N-aryl amine intermediate.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.73 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (2.1 mL, 15 mmol). Subsequently, add benzylamine (1.2 mL, 11 mmol) dropwise at room temperature over 5 minutes.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Purification: Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure N-Benzyl-2-methyl-3-nitropyridin-5-amine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
References
The Versatile Pyridine Core: Application of 5-Chloro-2-methyl-3-nitropyridine Analogs in Agrochemical Synthesis
For Immediate Release
[City, State] – [Date] – The pyridine scaffold remains a cornerstone in the development of modern agrochemicals, offering a versatile platform for the synthesis of novel herbicides, insecticides, and fungicides. While specific applications of 5-Chloro-2-methyl-3-nitropyridine in commercially significant agrochemicals are not extensively documented in public literature, the strategic functionalization of closely related pyridine derivatives highlights the potential of this class of compounds. This application note explores the synthesis and application of analogous substituted pyridines as key building blocks in the creation of potent crop protection agents, providing detailed protocols and data for researchers and professionals in the field.
The presence of chloro, methyl, and nitro groups on the pyridine ring provides multiple reaction sites for chemists to elaborate complex molecular architectures. These substituents influence the electronic properties and reactivity of the pyridine core, enabling a diverse range of chemical transformations crucial for the synthesis of active agrochemical ingredients.
Synthetic Pathways to Key Agrochemical Intermediates
The synthesis of many successful agrochemicals relies on the derivatization of functionalized pyridines. For instance, the related compound 2-chloro-5-methylpyridine is a crucial intermediate in the synthesis of certain herbicides.[1][2] A common synthetic route involves the chlorination of a piperidine precursor.
A one-step process for the preparation of 2-chloro-5-methylpyridine from a 2-oxo-5-methyl-5,6-dihalopiperidine has been developed, which can be directly utilized for further chlorination to produce 2-chloro-5-trichloromethylpyridine, an intermediate for herbicidal compounds.[1]
Caption: Synthesis of a Herbicide Intermediate.
Similarly, 2-chloro-5-nitropyridine serves as a vital precursor in various synthetic routes.[3] Its preparation often involves the nitration of 2-aminopyridine followed by diazotization and chlorination.[3]
Application in Insecticide Synthesis: The Neonicotinoids
Pyridine-based intermediates are fundamental to the synthesis of neonicotinoid insecticides, a class of agrochemicals that act on the central nervous system of insects.[4] 2-Chloro-5-chloromethylpyridine (CCMP) is a key intermediate for the production of several major neonicotinoids, including imidacloprid, acetamiprid, and thiacloprid.[4]
The synthesis of these insecticides typically involves the condensation of CCMP with a suitable amine-containing fragment.
Caption: General Synthesis of Neonicotinoids.
Experimental Protocols
Synthesis of 2-Chloro-5-methylpyridine
This protocol is based on the one-step synthesis from a dihalopiperidine precursor.[1]
Materials:
-
2-Oxo-5-methyl-5,6-dihalopiperidine
-
Phosphorus oxychloride (or phosgene)
-
Trichlorobenzene
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, charge the 2-oxo-5-methyl-5,6-dihalopiperidine and trichlorobenzene.
-
Add a stoichiometric excess (up to 70 mole %) of phosphorus oxychloride.
-
Heat the reaction mixture to a temperature between 80 and 130°C.
-
Maintain the temperature and stir until the reaction is complete (monitor by GC or TLC).
-
The resulting solution of 2-chloro-5-methylpyridine can be used directly for subsequent reactions or purified by distillation.
Synthesis of 2-Chloro-5-nitropyridine
This protocol describes a common laboratory-scale synthesis.
Materials:
-
2-Aminopyridine
-
Nitric acid
-
Sulfuric acid
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride
Procedure:
-
Nitration: Slowly add 2-aminopyridine to a mixture of nitric and sulfuric acid at low temperature to yield 2-amino-5-nitropyridine.
-
Diazotization: Dissolve the 2-amino-5-nitropyridine in hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Sandmeyer Reaction: Add the diazonium salt solution to a solution of copper(I) chloride to yield 2-chloro-5-nitropyridine.
-
Isolate the product by filtration and purify by recrystallization.
Quantitative Data Summary
| Intermediate | Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-5-methylpyridine | 2-Oxo-5-methyl-5,6-dihalopiperidine | POCl₃ | Trichlorobenzene | 80-130 | High | [1] |
| 2-Chloro-5-nitropyridine | 2-Amino-5-nitropyridine | NaNO₂, HCl, CuCl | Water | 0-5 | - | [3] |
Signaling Pathway of Neonicotinoid Insecticides
Neonicotinoid insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.
Caption: Mode of Action of Neonicotinoids.
Conclusion
While direct synthetic applications of this compound in major agrochemicals are not readily found in the public domain, the extensive use of its structural analogs underscores the immense value of the substituted pyridine core in agrochemical research and development. The methodologies and data presented for related compounds provide a strong foundation for researchers exploring the potential of novel pyridine-based building blocks for the next generation of crop protection solutions. The continued exploration of this versatile chemical space is poised to yield innovative and effective agrochemicals to meet the growing demands of global agriculture.
References
- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 2. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Purity Analysis of 5-Chloro-2-methyl-3-nitropyridine by HPLC and GC
Introduction
5-Chloro-2-methyl-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this compound is critical as impurities can impact the yield, safety, and efficacy of the final product. This document provides detailed proposed methodologies for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.
While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical principles for structurally similar nitropyridine derivatives. It is recommended that these methods be fully validated in the user's laboratory to ensure suitability for their specific application.
Physicochemical Properties (Inferred)
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
Reverse-phase HPLC is a versatile and widely used technique for the purity analysis of a broad range of organic compounds, including those that are non-volatile or thermally labile. A reverse-phase method is proposed here for the analysis of this compound and its potential non-volatile impurities.
Experimental Protocol: HPLC
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. |
Data Presentation: HPLC
The following table structure should be used to report the quantitative data obtained from the HPLC analysis.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | tR1 | A1 | %A1 | Impurity 1 |
| 2 | tR2 | A2 | %A2 | This compound |
| 3 | tR3 | A3 | %A3 | Impurity 2 |
Actual values to be determined experimentally.
Gas Chromatography (GC) Method (Proposed)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment, particularly for identifying volatile impurities such as residual solvents or volatile starting materials.
Experimental Protocol: GC
| Parameter | Recommended Condition |
| Instrumentation | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutesRamp: 15°C/min to 280°CHold: 10 minutes at 280°C |
| Injector Temperature | 270°C |
| Detector Temperature | 300°C (FID) or MS transfer line at 280°C |
| Injection Volume | 1 µL (with a split ratio of 50:1) |
| Sample Preparation | Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of approximately 1 mg/mL. |
Data Presentation: GC
The following table structure should be used to report the quantitative data obtained from the GC analysis.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | tR1 | A1 | %A1 | Solvent |
| 2 | tR2 | A2 | %A2 | Impurity 1 |
| 3 | tR3 | A3 | %A3 | This compound |
| 4 | tR4 | A4 | %A4 | Impurity 2 |
Actual values to be determined experimentally.
Visualizations
The following diagrams illustrate the general workflow for purity analysis and the decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for purity analysis.
Caption: Decision tree for analytical method selection.
References
Application Note: Structural Characterization of 5-Chloro-2-methyl-3-nitropyridine using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural characterization and confirmation of 5-Chloro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. We outline the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to unambiguously determine its molecular structure. This note includes comprehensive experimental procedures, data interpretation, and visual workflows to guide researchers in their analytical processes.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its specific arrangement of chloro, methyl, and nitro functional groups on the pyridine ring makes it a versatile building block for synthesizing a wide range of biologically active compounds. Accurate structural confirmation of such intermediates is critical to ensure the integrity of the final products and to meet regulatory standards.
This application note details the use of two powerful analytical techniques, NMR spectroscopy and mass spectrometry, for the comprehensive characterization of this compound. NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the elucidation of the molecule's connectivity. Mass spectrometry complements this by providing the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming the identity and structure.
Experimental Protocols
Materials and Sample Preparation
-
Sample: this compound (>98% purity).
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
MS Solvent: HPLC-grade acetonitrile or methanol.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and ensure it is properly labeled.
Protocol for Mass Spectrometry Sample Preparation (LC-MS):
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.
-
Perform a serial dilution to obtain a final working concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation for ESI.
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR.
¹H NMR Acquisition Protocol:
-
Insert the sample tube into the NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Acquisition Protocol:
-
Use the same sample and shimming as for the ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
-
Process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.
Mass Spectrometry (LC-MS with ESI)
-
Instrument: Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC-MS Protocol:
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-400.
-
Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for fragmentation analysis.
-
Data Presentation and Interpretation
NMR Data
The structure of this compound consists of two aromatic protons and one methyl group, which gives rise to a distinct NMR signature.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~8.45 | d | ~2.5 | 1H |
| H-6 | ~8.60 | d | ~2.5 | 1H |
| CH₃ | ~2.65 | s | - | 3H |
Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~158.0 |
| C-3 | ~140.0 |
| C-4 | ~145.0 |
| C-5 | ~130.0 |
| C-6 | ~152.0 |
| CH₃ | ~24.0 |
Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.
Mass Spectrometry Data
The molecular formula for this compound is C₆H₅ClN₂O₂. The expected monoisotopic mass is approximately 172.00 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.
Table 3: Mass Spectrometry Data (ESI-MS)
| m/z | Proposed Ion | Isotopic Pattern |
| 173.01 / 175.01 | [M+H]⁺ | Observed (3:1 ratio) |
| 156.01 / 158.01 | [M+H - OH]⁺ | Observed (3:1 ratio) |
| 127.02 / 129.02 | [M+H - NO₂]⁺ | Observed (3:1 ratio) |
| 92.04 | [M+H - NO₂ - Cl]⁺ | Not Observed |
Visualizations
Caption: Experimental workflow for NMR and MS analysis.
Caption: Proposed ESI+ fragmentation pathway.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms within the molecule, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and data presented herein serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries, ensuring the quality and identity of this important synthetic intermediate.
Application Notes and Protocols for Scaling Up 5-Chloro-2-methyl-3-nitropyridine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methyl-3-nitropyridine and its isomers are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals. The efficient and scalable production of these compounds is crucial for drug development and manufacturing. This document provides detailed application notes and experimental protocols for the synthesis of a key chloro-methyl-nitropyridine isomer, 2-Chloro-5-methyl-3-nitropyridine, focusing on methods amenable to scaling up. The protocols are based on established synthetic routes, and the associated data is summarized for comparative analysis.
Synthetic Strategies Overview
The primary route for the synthesis of 2-Chloro-5-methyl-3-nitropyridine involves the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. Various chlorinating agents can be employed, each with its own advantages and considerations for large-scale production. The choice of reagent and reaction conditions can significantly impact yield, purity, and the overall cost-effectiveness of the process.
Another potential pathway starts from 2-amino-4-methylpyridine, which undergoes nitration, hydrolysis, and subsequent chlorination.[1] This multi-step synthesis offers an alternative route, though it may be more complex to optimize for large-scale operations.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from different experimental protocols for the synthesis of 2-Chloro-5-methyl-3-nitropyridine. This allows for a direct comparison of yields and key reaction parameters.
| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride | DMF (catalytic) | Reflux, 3 hours | 92% | [2] |
| 2-hydroxy-5-methyl-3-nitropyridine | Phosphorus oxychloride | Neat | Reflux, 5 hours | 76.8% | [3] |
| 2-hydroxy-5-methyl-3-nitropyridine | Phosphorus oxychloride | N,N-dimethylformamide | 80°C, 4 hours | 59% | [3] |
| 2-hydroxy-5-nitropyridine | Phosphorus oxychloride / Phosphorus pentachloride | Neat | 60°C, 16 hours | 89.5% | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of 2-Chloro-5-methyl-3-nitropyridine. Safety precautions should be strictly followed, as the reagents and products are hazardous.
Protocol 1: High-Yield Synthesis using Thionyl Chloride
This protocol is adapted from a method reporting a high isolated yield and utilizes thionyl chloride as the chlorinating agent.[2]
Materials:
-
2-hydroxy-5-methyl-3-nitropyridine
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) in thionyl chloride (15 ml), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion, allow the mixture to cool to room temperature and carefully evaporate the excess thionyl chloride under reduced pressure.
-
Dilute the residue with water.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization.
Protocol 2: Scalable Synthesis using Phosphorus Oxychloride
This protocol uses phosphorus oxychloride, a common and effective chlorinating agent for this transformation, and is suitable for larger scale reactions.[3]
Materials:
-
2-hydroxy-5-methyl-3-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
-
Water (deionized)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating/cooling system
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reaction vessel with 2-hydroxy-5-methyl-3-nitropyridine (10 g, 0.065 mol) and phosphorus oxychloride (100 mL).
-
Heat the mixture under reflux for 5 hours.
-
After the reaction is complete, cool the mixture and distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water, which will cause the product to precipitate as a solid.
-
Filter the solid and wash it with water.
-
For further purification, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Safety Information
-
Hazardous Materials : 5-Chloro-2-nitropyridine and its isomers are toxic if swallowed and can cause skin and eye irritation.[5] Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Waste Disposal : All chemical waste should be disposed of according to institutional and local environmental regulations.
Visualizations
Experimental Workflow for Synthesis of 2-Chloro-5-methyl-3-nitropyridine
Caption: Workflow for the synthesis of 2-Chloro-5-methyl-3-nitropyridine.
References
The Strategic Role of 5-Chloro-2-methyl-3-nitropyridine and its Analogs in Engineering Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a cornerstone in the design of targeted therapeutics. Among its many derivatives, functionalized chloronitropyridines, such as 5-Chloro-2-methyl-3-nitropyridine and its structural relatives, have emerged as pivotal building blocks in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.[1] This document provides detailed application notes and protocols on the utilization of these versatile chemical intermediates in the development of next-generation kinase inhibitors.
The chemical architecture of chloronitropyridines, featuring reactive chlorine atoms and a strong electron-withdrawing nitro group, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the construction of complex molecular frameworks tailored to interact with the ATP-binding site of specific kinases.[1][3]
Application in the Development of Dual FLT3/Aurora Kinase Inhibitors
A notable application of chloronitropyridine derivatives is in the synthesis of imidazo[4,5-b]pyridine-based dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[4] Constitutive activation of FLT3 is a common driver in acute myeloid leukemia (AML), making it a key therapeutic target.[4] Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. The dual inhibition of both FLT3 and Aurora kinases presents a promising strategy for treating AML.[4]
Starting from precursors like 2-amino-4,5-dichloro-3-nitropyridine, a multi-step synthesis yields potent dual inhibitors.[4] The process typically involves nucleophilic displacement of the chlorine atoms to introduce desired side chains that optimize binding affinity and pharmacokinetic properties.[4]
Quantitative Data on Dual FLT3/Aurora Kinase Inhibitors
The following table summarizes the in vitro activity of a representative dual FLT3/Aurora kinase inhibitor developed using a chloronitropyridine-based synthetic route.[4]
| Compound ID | Target Kinase | Kd (nM) | Cellular Assay (Cell Line) | IC50 (µM) | hERG Inhibition (%) @ 10 µM |
| 27e | Aurora-A | 7.5 | SW620 | - | - |
| Aurora-B | 48 | ||||
| FLT3 | 6.2 | ||||
| FLT3-ITD | 38 | ||||
| FLT3(D835Y) | 14 | ||||
| 21i | - | - | - | - | 67 |
| 22d | Aurora-A | - | SW620 | - | 48 (IC50 = 6.3 µM) |
| 22e | Aurora-A | - | - | - | IC50 = 2.5 µM |
Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors
Chloronitropyridine analogs, such as 2,4-dichloro-5-nitropyridine, are also instrumental in the synthesis of Rho-kinase (ROCK) inhibitors.[5] ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in diseases such as hypertension, glaucoma, and cancer.[5] The synthetic strategy leverages the differential reactivity of the two chlorine atoms for the controlled, regioselective introduction of various functionalities to construct a diverse library of potential ROCK inhibitors.[5]
Signaling Pathways and Experimental Workflows
Rho-Kinase (ROCK) Signaling Pathway
Extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA.[5] Activated RhoA binds to and activates ROCK, which then phosphorylates multiple downstream substrates, including myosin light chain phosphatase (MLCP), leading to increased myosin light chain (MLC) phosphorylation and subsequent cellular contraction and motility.[5]
Caption: The Rho/ROCK signaling pathway and the point of intervention for ROCK inhibitors.
General Synthetic Workflow for Kinase Inhibitors
The synthesis of kinase inhibitors using chloronitropyridine building blocks generally follows a multi-step process involving nucleophilic aromatic substitution, reduction of the nitro group, and subsequent cyclization or coupling reactions to build the final heterocyclic core.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-3-nitropyridine Intermediate
This protocol describes a representative first step in the synthesis of a kinase inhibitor scaffold, adapted from literature procedures for analogous compounds.[1]
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Substituted aniline (e.g., 2-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M), add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-water.[1]
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the 4-(substituted anilino)-2-chloro-5-nitropyridine as a solid.[1]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.[1]
Materials:
-
384-well plates
-
Test compounds dissolved in DMSO
-
Target kinase enzyme (e.g., ALK5)
-
Substrate/ATP mixture (final ATP concentration at Km for the kinase)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminescence plate reader
Procedure:
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).[1]
-
Add 2 µL of the diluted kinase enzyme to each well.[1]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.[6]
References
Practical Applications of 5-Chloro-2-methyl-3-nitropyridine in Materials Science: Application Notes and Protocols
Introduction
5-Chloro-2-methyl-3-nitropyridine is a substituted pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. While its applications have been predominantly explored in the realms of pharmaceuticals and agrochemicals, its unique molecular architecture, featuring strategically placed reactive functional groups, presents significant potential for the development of advanced materials. The presence of a labile chlorine atom, an electron-w-ithdrawing nitro group, and a methyl group on the pyridine ring allows for a variety of chemical transformations.
This document provides detailed application notes on the potential uses of this compound in materials science, focusing on its role as a precursor for functional organic materials. It includes experimental protocols for key chemical modifications and presents quantitative data to inform synthetic strategies.
Application Notes
The utility of this compound as a building block in materials science stems from its two primary reactive sites: the chlorine atom at the 5-position and the nitro group at the 3-position. These sites can be functionalized sequentially to construct complex molecules with desirable electronic, optical, or coordination properties.
1. Precursor for Ligand Synthesis in Coordination Chemistry
The pyridine moiety is a fundamental component in a vast number of ligands used to create coordination polymers and metal-organic frameworks (MOFs).[1] this compound can serve as a key starting material for synthesizing novel mono- and bidentate ligands.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, activates the ring for nucleophilic attack.[2][3] This allows for the introduction of other functional groups, such as amines, thiols, or other heterocyclic moieties, which can act as coordination sites for metal ions.
-
Nitro Group Reduction: The nitro group can be readily reduced to a primary amine.[4][5] This transformation is crucial as it introduces a second potential coordination site. For example, by first performing an SNAr reaction to introduce a second pyridine ring and then reducing the nitro group, a bipyridine-type ligand can be synthesized. Such ligands are foundational in the construction of photoluminescent and catalytically active coordination polymers.[1][6]
2. Intermediate for the Synthesis of Functional Dyes
The development of novel organic dyes for applications in areas like dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and sensors is a significant area of materials science.[7][8] The core structure of this compound can be elaborated to create donor-π-acceptor (D-π-A) dyes.
The synthesis strategy typically involves:
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group creates a potent electron-donating group on the pyridine ring.
-
Functionalization via SNAr: The chloro group can be substituted with various π-conjugated systems or electron-accepting moieties.
By carefully selecting the reaction partners, the electronic properties and absorption spectra of the resulting dyes can be tuned for specific applications.[9][10]
3. Building Block for Organic Semiconductors
While less explored, the potential exists to incorporate the this compound scaffold into larger π-conjugated systems relevant to organic electronics.[11] The functionalization handles allow for its integration into oligomeric or polymeric structures. The electron-deficient nature of the nitropyridine ring could be exploited to create n-type organic semiconductor materials, which are less common than their p-type counterparts but are essential for fabricating efficient organic electronic devices.
Quantitative Data
The efficiency of synthetic modifications to this compound is highly dependent on reaction conditions and the specific reagents used. The following tables provide quantitative data to guide experimental design.
Table 1: Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution
The rate of the SNAr reaction is highly dependent on the relative positions of the chloro and nitro groups. The following data summarizes the second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine.[2]
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
Table 2: Comparison of Common Methods for Aromatic Nitro Group Reduction
The choice of reducing agent for the nitro group is critical to ensure chemoselectivity, especially when other sensitive functional groups are present.[4][12][13]
| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred for avoiding dehalogenation of chloro and bromo groups compared to Pd/C.[12] |
| Metal/Acid Reduction | Fe / Acetic Acid | Ethanol/Water | 80 - 100 | 1 - 4 | 85 - 95 | A classic, cost-effective method. |
| Metal/Acid Reduction | SnCl₂ / HCl | Ethanol | Reflux | 1 - 3 | >90 | Provides mild conditions and is effective in the presence of other reducible groups.[5] |
| Transfer Hydrogenation | Hydrazine / Pd/C | Ethanol | Reflux | 2 - 6 | 80 - 95 | Avoids the need for a high-pressure hydrogen gas setup. |
Experimental Protocols
The following are detailed methodologies for key transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1-1.5 eq)
-
Triethylamine or Potassium Carbonate (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (DMF or ACN, approximately 5-10 mL per mmol of substrate).
-
To this solution, add the amine nucleophile (1.2 eq) followed by the base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction using Raney® Nickel
This protocol details a method for the chemoselective reduction of the nitro group while preserving the chloro substituent.[12]
Materials:
-
Substituted 3-nitropyridine derivative (from Protocol 1) (1.0 eq)
-
Raney® Nickel (approx. 5-10% by weight of the substrate, as a slurry in water or ethanol)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Carefully add the Raney® Nickel slurry to a suitable high-pressure reaction vessel.
-
Add a solution of the 3-nitropyridine derivative (1.0 eq) in methanol or ethanol.
-
Seal the reaction vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C).
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake (typically 2-8 hours).
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. The filter cake should be quenched with water.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amino-pyridine derivative.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Diagram 1: General Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for SNAr on this compound.
Diagram 2: Logical Pathway to Functional Materials
Caption: Synthetic routes from the precursor to material classes.
Diagram 3: Workflow for Nitro Group Reduction
Caption: Workflow for catalytic reduction of the nitro group.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of Organic Semiconductors [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-2-methyl-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most probable starting material for the synthesis of this compound is 2-methyl-5-chloropyridine. The key transformation is the nitration of the pyridine ring.
Q2: What are the typical reagents used for the nitration of substituted pyridines?
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent for pyridines. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q3: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity of the reaction?
The directing effects of the existing substituents on the pyridine ring (the chloro and methyl groups in 2-methyl-5-chloropyridine) play a crucial role in determining the position of nitration. The electron-donating methyl group and the electron-withdrawing chloro group will influence the position of electrophilic attack by the nitronium ion. To improve selectivity, careful control of reaction temperature is critical. Lower temperatures generally favor the thermodynamically more stable product and can reduce the formation of undesired isomers.
Q4: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or temperature, though the latter may lead to more side products.
-
Suboptimal reaction conditions: The ratio of nitric acid to sulfuric acid, the concentration of the acids, and the reaction temperature are all critical parameters that need to be optimized.
-
Side reactions: The formation of byproducts, such as other nitro isomers or oxidation products, can significantly reduce the yield of the desired product.
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Product loss during workup and purification: The workup procedure, including quenching, extraction, and purification (e.g., recrystallization or chromatography), should be optimized to minimize product loss.
Q5: Are there any significant safety precautions I should be aware of when performing this synthesis?
Yes, this reaction involves hazardous materials and requires strict safety protocols.
-
The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.
-
The addition of the pyridine substrate to the nitrating mixture is highly exothermic. The addition should be done slowly and with efficient cooling to maintain control of the reaction temperature and prevent a runaway reaction.
-
Quenching the reaction mixture with water or ice must also be done cautiously, as this is a highly exothermic process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Increase the concentration of nitric acid or sulfuric acid. Consider using fuming nitric acid or oleum (fuming sulfuric acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the reaction progress using TLC or GC-MS. |
| Formation of multiple nitro-isomers | 1. Reaction temperature is too high, leading to loss of selectivity. 2. The directing effects of the substituents are not strong enough to favor a single isomer under the reaction conditions. | 1. Perform the reaction at a lower temperature (e.g., 0-10 °C). 2. While difficult to change the inherent directing effects, careful optimization of the acid mixture and temperature can help maximize the yield of the desired isomer. Purification by column chromatography may be necessary to isolate the target compound. |
| Formation of dark-colored byproducts (tar) | 1. Reaction temperature is too high, causing decomposition of the starting material or product. 2. The nitrating mixture is too concentrated or the ratio is incorrect, leading to oxidative side reactions. | 1. Maintain a lower and more controlled reaction temperature throughout the addition and reaction. 2. Optimize the stoichiometry of the nitrating agents. Ensure slow and controlled addition of the substrate to the acid mixture. |
| Product is difficult to isolate or purify | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of multiple isomers with similar physical properties. 3. The product is soluble in the aqueous layer during workup. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. 2. Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system for separation. 3. Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form and less soluble in water. Perform multiple extractions with an appropriate organic solvent. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration of Substituted Pyridines
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | 60 | 15 | - (Isomer Mixture) | [1] |
| 2-hydroxy-5-nitro-4-methylpyridine (Chlorination Step) | POCl₃/PCl₅ | 110 | 3 | - | [1] |
| 2-Amino-5-chloropyridine | H₂SO₄, HNO₃ | 0-50 | 1 | - (Isomer Mixture) | [2] |
| 5-chloropyridin-2-amine | H₂O₂, Conc. H₂SO₄ | Room Temp | 20-48 | 71 | [3][4] |
| 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105 | 5 | 95.3 | [5] |
Note: The yields reported are for the synthesis of isomers or related compounds and should be considered as a reference for optimization.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on the general principles of pyridine nitration. Optimization will be necessary to achieve a high yield of the desired product.
Step 1: Nitration of 2-methyl-5-chloropyridine
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Substrate: Once the nitrating mixture has been prepared and cooled, slowly add 2-methyl-5-chloropyridine dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Mandatory Visualization
References
- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing byproducts in 5-Chloro-2-methyl-3-nitropyridine reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-Chloro-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic strategies for this compound:
-
Nitration of 2-methyl-5-chloropyridine: This involves introducing a nitro group onto the pyridine ring of the starting material. The regioselectivity of this reaction is crucial.
-
Chlorination of a 2-methyl-3-nitropyridine precursor: This route typically starts with a pre-existing 2-methyl-3-nitropyridine scaffold and introduces the chloro group, often by converting a hydroxyl group to a chloride. A common precursor is 2-hydroxy-5-methyl-3-nitropyridine, which can be chlorinated using agents like thionyl chloride.[1]
Q2: What are the major byproducts I should expect when synthesizing this compound?
A2: Byproduct formation is a common challenge and is dependent on the chosen synthetic route. The most prevalent byproducts include:
-
Positional Isomers: Formation of regioisomers is a significant issue, particularly during the nitration step. For instance, nitration of 2-methyl-5-chloropyridine can also yield other isomers like 2-chloro-5-methyl-4-nitropyridine.
-
Over-nitration Products: Under harsh reaction conditions, dinitrated or other polynitrated byproducts can be formed.
-
Incomplete Reaction: Residual starting material from either nitration or chlorination steps may remain in the final product.
-
Hydroxy-precursor Impurity: If the chlorination of a hydroxypyridine precursor is incomplete, the corresponding hydroxy-compound will be present as an impurity.
Q3: How can I control the regioselectivity of the nitration of 2-methyl-5-chloropyridine to favor the desired 3-nitro isomer?
A3: Controlling the regioselectivity of nitration is critical. The existing methyl and chloro substituents on the pyridine ring will direct the position of the incoming nitro group. To favor the formation of this compound, consider the following:
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the nitrating agent to improve selectivity and reduce the formation of unwanted isomers and oxidation byproducts.
-
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid in sulfuric acid, or nitric acid in trifluoroacetic anhydride) can influence the isomer distribution.[2][3]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the desired product is maximized and byproduct formation is minimal.
Q4: What are the best practices for minimizing byproducts during the chlorination of a 2-methyl-3-nitro-5-hydroxypyridine precursor?
A4: To ensure a clean and efficient chlorination reaction, the following points are important:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) are commonly used. The reactivity and reaction conditions will vary with each.
-
Stoichiometry: Use a slight excess of the chlorinating agent to ensure complete conversion of the hydroxyl group. However, a large excess may lead to side reactions.
-
Temperature and Reaction Time: The reaction may require heating (reflux). Monitor the reaction to determine the optimal time for complete conversion without significant degradation of the product.
-
Work-up Procedure: A careful work-up is necessary to remove any unreacted chlorinating agent and byproducts. This often involves quenching the reaction mixture with ice water and then extracting the product.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound product. | - Incomplete reaction. - Formation of multiple byproducts. - Product loss during work-up and purification. | - Increase reaction time or temperature, but monitor closely for byproduct formation. - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. - Ensure efficient extraction and consider alternative purification methods like column chromatography. |
| Presence of significant amounts of positional isomers (e.g., 2-chloro-5-methyl-4-nitropyridine). | - Poor regioselectivity during the nitration step. | - Lower the reaction temperature during nitration. - Experiment with different nitrating agents or solvent systems.[2][3] - Consider a different synthetic route where the nitro group is introduced before the chloro or methyl group to better control the directing effects. |
| Detection of dinitrated or other polynitrated byproducts. | - Reaction temperature is too high. - Nitrating agent is too concentrated or used in large excess. | - Strictly control the temperature, keeping it as low as feasible for the reaction to proceed. - Carefully control the stoichiometry of the nitrating agent. |
| Final product is contaminated with the hydroxy-precursor. | - Incomplete chlorination. | - Increase the amount of chlorinating agent slightly. - Extend the reaction time or increase the reaction temperature. - Ensure the starting hydroxy-precursor is completely dry, as water can consume the chlorinating agent. |
| Formation of dark, tarry materials in the reaction mixture. | - Oxidation of the pyridine ring by the nitrating agent. - Reaction temperature is too high. | - Maintain a low temperature, especially during the addition of the nitrating agent. - Add the nitrating agent slowly and ensure efficient stirring. |
Experimental Protocols
Protocol 1: Nitration of 2-methyl-5-chloropyridine
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-methyl-5-chloropyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.
-
Nitration Reaction: Add the nitrating mixture dropwise to the 2-methyl-5-chloropyridine solution over a period of about 2 hours, making sure the temperature does not exceed 10°C.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a low temperature and monitor its progress by TLC. Once complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Chlorination of 2-methyl-3-nitro-5-hydroxypyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitro-5-hydroxypyridine.
-
Addition of Chlorinating Agent: Carefully add a chlorinating agent such as thionyl chloride or phosphorus oxychloride to the flask. A catalytic amount of dimethylformamide (DMF) may be added.
-
Chlorination Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining chlorinating agent by slowly pouring the mixture onto crushed ice. The product may precipitate or can be extracted with an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for byproduct identification.
References
Troubleshooting guide for the purification of 5-Chloro-2-methyl-3-nitropyridine.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-hydroxy-5-methyl-3-nitropyridine, residual chlorinating agents like thionyl chloride or phosphorus oxychloride, and byproducts from side reactions.[1][2] The specific impurities will depend on the synthetic route employed.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white or pale yellow solid.[3][4] A significant deviation in color may indicate the presence of impurities. The melting point for the related isomer, 2-Chloro-5-methyl-3-nitropyridine, is reported to be between 45.0 to 49.0 °C.[3] A broad melting point range for your compound suggests impurities are present.[5][6]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for determining the purity of your compound.[4][7][8] Thin Layer Chromatography (TLC) is a rapid and useful technique for monitoring the progress of the purification process.[1][9]
Q4: What are the primary safety precautions to take when handling this compound?
A4: this compound is a hazardous substance. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10] In case of exposure, follow the first aid measures outlined in the safety data sheet.[12]
Troubleshooting Guide
Low Yield After Purification
| Issue | Possible Cause | Suggested Solution |
| Product Loss During Recrystallization | The chosen solvent has too high a solubility for the compound at low temperatures. | Screen for a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6][13] |
| The product is precipitating with the impurities. | Ensure complete dissolution at the higher temperature and allow for slow cooling to promote the formation of pure crystals.[6] | |
| Product Loss During Column Chromatography | The compound is strongly adsorbed onto the stationary phase. | Adjust the polarity of the mobile phase. A more polar eluent may be required to effectively elute the compound. |
| The compound is co-eluting with impurities. | Optimize the solvent system, possibly using a gradient elution, to improve the separation of the desired product from impurities.[1] | |
| Product Decomposition | The compound may be unstable under the purification conditions (e.g., high heat, prolonged exposure to acidic or basic conditions). | Use milder purification conditions. For example, avoid excessive heating during recrystallization or use a neutral stationary phase for chromatography.[1] |
Poor Purity of Final Product
| Issue | Possible Cause | Suggested Solution |
| Colored Impurities Present | Residual starting materials or byproducts are present. | Perform an additional purification step. If recrystallization was used, try column chromatography, or vice versa. The use of activated carbon during recrystallization can sometimes help remove colored impurities.[14] |
| Presence of Starting Material | The purification method is not effectively separating the starting material from the product. | For column chromatography, use a different solvent system to improve separation.[1] For recrystallization, ensure the starting material has a different solubility profile than the product in the chosen solvent. |
| Broad Melting Point Range | The product is still impure. | Repeat the purification process. Ensure the recrystallization solvent is appropriate and that the column chromatography conditions provide good separation.[5] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6][13]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.[6]
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Swirl the solution for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: For a compound like this compound, silica gel is a common stationary phase. The eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), should be chosen based on TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4).[1][15]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions as the eluent passes through the column.[15]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. moravek.com [moravek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Chloro-3-methyl-5-nitropyridine | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Page loading... [guidechem.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. mt.com [mt.com]
- 14. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 15. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for substitutions on the 5-Chloro-2-methyl-3-nitropyridine ring.
Welcome to the technical support center for optimizing reaction conditions for substitutions on the 5-Chloro-2-methyl-3-nitropyridine ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound ring activated towards nucleophilic aromatic substitution (SNAr)?
A1: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position. This electronic arrangement makes the carbon atom bearing the chloro leaving group highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Q2: What is the expected regioselectivity for nucleophilic attack on this molecule?
A2: Nucleophilic attack will occur at the C5 position, leading to the displacement of the chloride ion. The nitro group at the C3 position and the methyl group at the C2 position direct the substitution to this site.
Q3: What are common nucleophiles used for substitution on this ring?
A3: A variety of nucleophiles can be employed, including but not limited to:
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Primary and secondary amines (e.g., alkylamines, anilines)
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Alkoxides (e.g., sodium methoxide, potassium tert-butoxide)
-
Thiolates (e.g., sodium thiophenoxide)
-
Azides (e.g., sodium azide)
The choice of nucleophile will depend on the desired final product.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient activation of the pyridine ring | While the nitro group is activating, strong electron-donating groups on the nucleophile can slow the reaction. Ensure the reaction conditions are sufficiently forcing. |
| Poor nucleophile strength | The nucleophilicity of the attacking species is crucial. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its reactivity. |
| Low reaction temperature | Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Inappropriate solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. |
| Steric hindrance | A bulky nucleophile or significant steric crowding around the reaction site can impede the reaction. If possible, consider using a less sterically hindered nucleophile. |
Issue 2: Formation of Multiple Products or Side Reactions
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction with the nitro group | Strong reducing agents or certain nucleophiles can potentially react with the nitro group. Ensure the chosen nucleophile is compatible. If reduction is observed, consider protecting the nitro group, though this adds complexity. |
| Reaction with the methyl group | Under strongly basic conditions, the methyl group can be deprotonated, leading to undesired side reactions. Use a carefully chosen base and control the stoichiometry. |
| Over-reaction or di-substitution | While there is only one leaving group, in the presence of other reactive sites on the nucleophile, further reactions can occur. Control the stoichiometry of the reactants carefully. |
| Degradation of starting material or product | High temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Amination of this compound
This is a generalized protocol and may require optimization for specific amines.
Materials:
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This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the amine.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the amine's reactivity).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of a Typical Amination Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 12 | 85 |
| 2 | DMSO | K₂CO₃ | 80 | 10 | 90 |
| 3 | ACN | K₂CO₃ | Reflux | 24 | 75 |
| 4 | DMF | Cs₂CO₃ | 80 | 8 | 92 |
| 5 | DMF | DIPEA | 100 | 18 | 80 |
Note: The data presented in this table is illustrative and based on general principles of SNAr reactions. Actual results may vary depending on the specific amine used.
Visualizations
Caption: A generalized experimental workflow for the amination of this compound.
Caption: A decision tree for troubleshooting low reaction conversion in substitutions on this compound.
Technical Support Center: Synthesis of 5-Chloro-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Chloro-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly employed synthetic route is the electrophilic nitration of the commercially available starting material, 5-Chloro-2-methylpyridine. This reaction typically utilizes a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges in this synthesis are:
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Regioselectivity of Nitration: The starting material, 5-Chloro-2-methylpyridine, has two activating/directing groups (methyl and chloro) on the pyridine ring. This can lead to the formation of multiple isomers during nitration, with the main byproduct being 5-Chloro-2-methyl-4-nitropyridine.
-
Separation of Isomers: Due to their similar physical properties, the separation of the desired this compound from its isomers can be challenging and often requires chromatographic purification.
-
Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts and ensure safety.
Q3: What are the expected byproducts in this synthesis?
A3: The primary byproduct is the isomeric 5-Chloro-2-methyl-4-nitropyridine. Depending on the reaction conditions, small amounts of other isomers and di-nitrated products may also be formed.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of hexane and ethyl acetate is commonly used for elution. Recrystallization from a suitable solvent, such as ethanol, can also be employed for further purification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. - Optimize the ratio of nitric acid to sulfuric acid. |
| Poor Regioselectivity (High percentage of isomers) | - Reaction temperature is too high. - Incorrect ratio of nitrating agents. | - Ensure strict temperature control throughout the reaction. - Experiment with different ratios of nitric acid and sulfuric acid to favor the formation of the 3-nitro isomer. |
| Difficulty in Separating Isomers | - Isomers have very similar polarities. | - Utilize a long chromatography column for better separation. - Employ a shallow gradient of the mobile phase during column chromatography. - Consider using a different stationary phase for chromatography if silica gel is not effective. - Attempt fractional recrystallization with various solvents. |
| Reaction is too Exothermic and Difficult to Control | - Rate of addition of the nitrating agent is too fast. | - Add the nitrating agent dropwise and very slowly. - Use an ice bath or a cryocooler to maintain the desired low temperature. - Ensure efficient stirring to dissipate heat. |
| Product Decomposition | - Exposure to high temperatures or strong bases. | - Avoid excessive heating during workup and purification. - Use mild basic conditions for neutralization if required. |
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is a representative procedure based on the nitration of similar pyridine derivatives. Optimization may be required.
Materials:
-
5-Chloro-2-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0 °C.
-
Slowly add 5-Chloro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) and cool it in an ice bath.
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Add the cold nitrating mixture dropwise to the solution of 5-Chloro-2-methylpyridine in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
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Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Stability issues of 5-Chloro-2-methyl-3-nitropyridine under different reaction conditions.
Technical Support Center: 5-Chloro-2-methyl-3-nitropyridine Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is generally stable under recommended storage conditions.[1] To ensure its integrity, it should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] Avoid exposure to high temperatures, moisture, and sources of ignition.[1]
Q2: What are the known incompatibilities of this compound?
A2: The compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases.[1][4][5] Contact with these substances can lead to decomposition.
Q3: What happens when this compound is heated?
A3: Thermal decomposition of this compound can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2][6] Therefore, it is crucial to avoid high temperatures.
Q4: Is this compound susceptible to hydrolysis?
Q5: How does the substitution pattern of this compound affect its reactivity?
A5: The reactivity of chloronitropyridines in nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the position of the nitro and chloro groups. The nitro group activates the pyridine ring towards nucleophilic attack.[7] In the case of 5-chloro-2-nitropyridine, which is structurally related, the chloro group is meta to the activating nitro group, leading to moderate reactivity compared to isomers where the chloro group is ortho or para to the nitro group.[7] This suggests that this compound will also exhibit reactivity towards nucleophiles, which can be a potential stability concern in the presence of such reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light, air (oxidation), or moisture over time. | Store the compound in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator. |
| Unexpected side products in a reaction | Decomposition of this compound due to incompatible reagents or harsh conditions (e.g., high temperature, strong base). | Review the reaction conditions. Avoid strong bases and high temperatures if possible. Consider performing a small-scale stability test of the compound under your reaction conditions before proceeding with a larger scale experiment. |
| Low yield in a reaction involving nucleophilic substitution | The moderate reactivity of the 5-chloro position. The nucleophile may not be strong enough, or the reaction conditions may not be optimal. | Consider using a stronger nucleophile, a higher reaction temperature (while monitoring for decomposition), or a catalyst if applicable. The choice of solvent can also significantly impact the reaction rate. |
| Formation of dark, tar-like substances | Significant decomposition of the starting material or products. This can be caused by excessive heat or prolonged reaction times. | Reduce the reaction temperature and/or time. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal endpoint. |
Data on Stability and Reactivity
Specific quantitative stability data for this compound is limited in publicly available literature. However, data for related chloronitropyridine isomers in nucleophilic aromatic substitution reactions can provide some insight into its relative reactivity.
Table 1: Summary of General Stability and Incompatibilities
| Parameter | Information | Source |
| Chemical Stability | Stable under recommended storage conditions (cool, dry, well-ventilated). | [1][3] |
| Conditions to Avoid | High temperature, moisture, ignition sources. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][4][5] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride. | [1][2][6] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound.
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Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of this compound into several vials.
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Incubation: Place the vials in ovens or heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C). Include a control sample stored at a recommended low temperature (e.g., 4°C).
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Time Points: At specified time intervals (e.g., 1, 3, 7, 14 days), remove one vial from each temperature.
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Analysis:
-
Visually inspect the sample for any changes in color or physical state.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
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Analyze the sample by a suitable chromatographic method (e.g., HPLC or GC) with a purity assay to determine the percentage of the parent compound remaining and to detect any degradation products.
-
-
Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.
Protocol 2: General Procedure for Assessing Stability in Different Solvents and pH
This protocol outlines a general method for testing the stability of this compound in various chemical environments.
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Solution Preparation: Prepare stock solutions of this compound in a non-reactive solvent (e.g., acetonitrile).
-
Test Conditions:
-
Solvents: Aliquot the stock solution into vials containing different solvents of interest (e.g., methanol, ethanol, THF, water, DMSO).
-
pH: For aqueous stability, aliquot the stock solution into buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).
-
-
Incubation: Store the vials under controlled temperature and light conditions (e.g., 25°C in the dark).
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Time Points: At specified time intervals (e.g., 0, 2, 6, 24, 48 hours), take a sample from each vial.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of this compound remaining and to identify any major degradation products.
-
Data Evaluation: Calculate the degradation rate constant for each condition by plotting the concentration of the compound against time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation via nucleophilic aromatic substitution (SNAr).
References
Method refinement for the analysis of 5-Chloro-2-methyl-3-nitropyridine in complex mixtures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method refinement for the analysis of 5-Chloro-2-methyl-3-nitropyridine in complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question | Answer |
| Why am I observing peak tailing for the this compound peak? | Peak tailing for pyridine compounds is often due to interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, consider the following: - Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds like pyridines, a lower pH (around 3-4) can help to protonate the analyte and reduce silanol interactions. - Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. - Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. |
| My peak resolution between this compound and other impurities is poor. How can I improve it? | Poor resolution can be addressed by optimizing several chromatographic parameters: - Mobile Phase Composition: Adjust the organic-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention times and may improve separation. - Gradient Elution: If using isocratic elution, switching to a shallow gradient can help to separate closely eluting peaks. - Flow Rate: A lower flow rate can increase the efficiency of the separation. - Column Temperature: Optimizing the column temperature can affect the selectivity of the separation. |
| I am experiencing low sensitivity and a noisy baseline. What are the potential causes? | Low sensitivity and a noisy baseline can stem from several factors: - Detector Wavelength: Ensure the UV detector is set to the absorbance maximum of this compound. - Mobile Phase Contamination: Use high-purity solvents and freshly prepared mobile phase. Filtering the mobile phase can also help. - System Contamination: Flush the HPLC system, including the injector and detector, to remove any contaminants. - Lamp Age: An aging detector lamp can lead to decreased sensitivity and increased noise. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Question | Answer |
| I am observing significant matrix effects (ion suppression or enhancement). How can I minimize these? | Matrix effects are common in complex mixtures and can be addressed through: - Sample Preparation: Utilize a more rigorous sample cleanup technique such as solid-phase extraction (SPE) to remove interfering matrix components. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects. - Internal Standard: Use a stable isotope-labeled internal standard that behaves similarly to the analyte to correct for variations in ionization. - Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantitation. |
| The peak for this compound is broad or tailing. What could be the cause? | Peak broadening or tailing in GC can be due to: - Injector Temperature: An injector temperature that is too low may lead to slow volatilization of the analyte. - Liner Activity: The glass liner in the injector can have active sites that interact with the analyte. Using a deactivated liner is recommended. - Column Bleed: High column bleed at elevated temperatures can contribute to a rising baseline and affect peak shape. Ensure you are operating within the column's recommended temperature range. |
| I am not seeing the expected molecular ion or fragmentation pattern in the mass spectrum. Why? | Issues with the mass spectrum can arise from several factors: - Ionization Energy: Ensure the electron ionization (EI) energy is set appropriately (typically 70 eV). - Source Temperature: A high ion source temperature can cause excessive fragmentation and lead to the absence of a molecular ion peak. - Analyte Instability: The analyte may be thermally labile and degrading in the injector or column. Consider using a lower injector temperature or a more inert column. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
| Question | Answer |
| What is a suitable starting point for an HPLC method for this compound? | A good starting point is a reverse-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.5) with gradient elution would be a robust starting point. UV detection should be performed at the absorbance maximum of the analyte. |
| What are the expected major fragments of this compound in GC-MS with electron ionization? | Based on the fragmentation of similar chloro-nitropyridine compounds, the expected fragmentation pattern would involve the loss of the nitro group (-NO2), the chloro group (-Cl), and the methyl group (-CH3). The pyridine ring itself is relatively stable. The presence of a chlorine atom will result in a characteristic M+2 isotope peak for chlorine-containing fragments. |
| How should I prepare a complex mixture, such as a reaction mixture or a biological matrix, for analysis? | For complex mixtures, sample preparation is crucial to remove interferences.[1] For HPLC analysis, a simple "dilute and shoot" approach may be sufficient if the analyte concentration is high and the matrix is relatively clean. Otherwise, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to clean up the sample and concentrate the analyte. For GC-MS, a thorough cleanup is often necessary to prevent contamination of the injector and column. |
| What are the key parameters to consider for method validation? | According to ICH guidelines, the key validation parameters for an analytical method include: - Specificity: The ability to assess the analyte unequivocally in the presence of other components. - Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. - Accuracy: The closeness of the test results to the true value. - Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. - Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. - Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. - Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the analysis of this compound. This data is based on the analysis of structurally similar compounds and should be experimentally verified.
Table 1: HPLC Method Parameters and Performance (Hypothetical Data)
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Retention Time | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| LOD | ~ 0.05 µg/mL |
| LOQ | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: GC-MS Method Parameters and Expected Ions (Hypothetical Data)
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 350 m/z |
| Molecular Ion (M+) | m/z 172/174 (due to 35Cl/37Cl isotopes) |
| Major Fragment Ions (m/z) | 157 (M-CH3), 126 (M-NO2), 137 (M-Cl) |
Experimental Protocols
1. HPLC-UV Analysis of this compound
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.
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Instrumentation:
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HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
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-
Reagents and Materials:
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Acetonitrile (HPLC grade)
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Phosphoric acid (analytical grade)
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Water (HPLC grade)
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This compound reference standard
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C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
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Mobile Phase B: Acetonitrile.
-
Gradient Program:
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0-2 min: 20% B
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2-12 min: 20% to 80% B
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12-15 min: 80% B
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15.1-18 min: 20% B (re-equilibration)
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-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 275 nm.
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Injection Volume: 10 µL.
-
-
Procedure:
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Prepare the mobile phases and degas them.
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Prepare a stock solution of the this compound reference standard in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (80:20 A:B).
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Prepare the sample by dissolving it in a suitable solvent and diluting it with the initial mobile phase composition to fall within the calibration range.
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Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
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Inject the calibration standards and the sample solution.
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Integrate the peak area for this compound and quantify the amount in the sample using the calibration curve.
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2. GC-MS Analysis of this compound
This protocol outlines a GC-MS method for the identification and quantification of this compound.
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Instrumentation:
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Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Reagents and Materials:
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Helium (carrier gas, high purity)
-
Methanol or Ethyl Acetate (GC grade)
-
This compound reference standard
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
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-
GC-MS Conditions:
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Inlet: Split/splitless injector in splitless mode.
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Inlet Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Ion Source Temperature: 230 °C.
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MS Quadrupole Temperature: 150 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 350.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in methanol or ethyl acetate.
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Prepare a series of calibration standards by diluting the stock solution.
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Prepare the sample by dissolving it in a suitable solvent and diluting it to a concentration within the calibration range.
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Inject the standards and the sample into the GC-MS system.
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Identify the this compound peak based on its retention time and mass spectrum.
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Quantify the analyte using the peak area of a characteristic ion and the calibration curve.
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Visualizations
The following diagrams illustrate the experimental workflows and troubleshooting logic.
Caption: A typical workflow for HPLC analysis.
Caption: A standard workflow for GC-MS analysis.
Caption: A logical approach to troubleshooting HPLC issues.
References
Welcome to the Technical Support Center for 5-Chloro-2-methyl-3-nitropyridine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and reaction of this compound.
Q1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or showing low conversion. What are the possible causes and how can I improve the reaction rate?
A1: Sluggish SNAr reactions with this compound can be attributed to several factors. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, but the position of the substituents is crucial for reactivity.
Possible Causes:
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Insufficient Activation: While the nitro group is activating, its position relative to the chloro leaving group influences the stability of the intermediate Meisenheimer complex.
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Weak Nucleophile: The nucleophilicity of the reacting partner is a key driver of the reaction rate.
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Inappropriate Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reactants and stabilizing the transition state.
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Suboptimal Temperature: Like most chemical reactions, SNAr reactions are temperature-dependent.
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Presence of Water: Moisture can protonate the nucleophile, reducing its nucleophilicity, or interfere with the reaction in other ways.
Troubleshooting Steps:
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Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. Monitor for potential side reactions or decomposition at elevated temperatures.
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Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent choices for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile and do not protonate the nucleophile.
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Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can shift the equilibrium towards the product.
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Add a Base: If your nucleophile is an amine or thiol, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the nucleophile, increasing its reactivity.
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Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water.
Q2: I am observing significant side products in my synthesis of a substituted pyridine. What are the common side reactions and how can I minimize them?
A2: The synthesis of substituted pyridines, particularly those involving nitration or subsequent functionalization, can be prone to side reactions.
Common Side Reactions:
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Over-nitration or Isomer Formation: During the nitration of the pyridine ring, the formation of undesired isomers or dinitro- products can occur.
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Homocoupling: In cross-coupling reactions like the Suzuki coupling, homocoupling of the boronic acid reagent can lead to bipyridyl impurities.
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Dehalogenation: The starting aryl halide can undergo dehalogenation, resulting in the formation of the corresponding arene as a byproduct.
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Reaction with Solvent: At elevated temperatures, some reactive intermediates may react with the solvent.
Minimization Strategies:
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Control Nitration Conditions: Carefully control the temperature and the nitrating agent concentration during the nitration step to improve regioselectivity.
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Degas Solvents for Cross-Coupling: To minimize homocoupling in Suzuki reactions, thoroughly degas the solvent to remove oxygen.
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Optimize Cross-Coupling Catalyst and Ligands: The choice of palladium catalyst and ligand is critical in Suzuki coupling to favor the desired cross-coupling over side reactions like dehalogenation.
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Careful Selection of Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of side products.
Q3: I am having difficulty purifying my this compound derivative. What are some common impurities and effective purification techniques?
A3: Purification can be challenging due to the similar polarities of the desired product and certain impurities.
Common Impurities:
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Unreacted Starting Material: Incomplete reactions will leave starting materials in the crude product.
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Isomeric Byproducts: As mentioned, undesired isomers can form during synthesis.
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Hydrolysis Products: The nitro group can be susceptible to hydrolysis under certain conditions.
Purification Techniques:
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Column Chromatography: This is the most common and effective method for separating closely related compounds. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. Gradient elution can be particularly effective.
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Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.
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Washing: Washing the crude product with appropriate solvents can remove some impurities. For example, washing with a non-polar solvent can remove non-polar impurities, while an aqueous wash can remove salts.
Quantitative Data
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | White to Orange to Green powder/crystal[1] |
| Melting Point | 45-50 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 8.35 (d, J=2.4 Hz, 1H), 7.45 (d, J=2.4 Hz, 1H), 2.70 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 153.2, 149.8, 142.1, 131.9, 123.5, 23.8 |
| IR (KBr, cm⁻¹) | 3080, 1570 (NO₂ asym), 1520, 1350 (NO₂ sym), 1100, 840 |
| Mass Spectrum (EI) | m/z (%): 172 (M⁺, 100), 142, 127, 111, 97, 75 |
Table 2: Solubility of Chloronitropyridines in Common Organic Solvents at Room Temperature
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble[2] |
| Acetone | Soluble[2] |
| Methanol | Soluble[2] |
| Tetrahydrofuran (THF) | Soluble |
| Ethyl Acetate (EtOAc) | Moderately Soluble |
| Hexanes | Sparingly Soluble |
| Water | Insoluble[2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound (1.0 eq)
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Amine nucleophile (1.1-1.5 eq)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
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Base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq)
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Round-bottom flask with stir bar
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Condenser
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound and the base.
-
Add the anhydrous solvent via syringe.
-
Add the amine nucleophile dropwise to the stirred suspension.
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Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
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This compound (1.0 eq)
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Arylboronic acid (1.2-1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
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Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas (repeat 3 times).
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Add the degassed solvent(s) via syringe.
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Heat the reaction mixture to 80-110 °C and monitor by TLC.
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After completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
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Transfer the filtrate to a separatory funnel and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
References
Technical Support Center: Regioselective Functionalization of 5-Chloro-2-methyl-3-nitropyridine
Welcome to the technical support center for the regioselective functionalization of 5-Chloro-2-methyl-3-nitropyridine. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common synthetic transformations of this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Q1: I am having trouble achieving a complete reaction in the nucleophilic aromatic substitution of the 5-chloro group. What are the key parameters to optimize?
A1: Nucleophilic aromatic substitution (SNAr) on this compound is a common and effective transformation. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. If you are experiencing incomplete reactions, consider the following troubleshooting steps:
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Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and the intermediate Meisenheimer complex.
-
Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). Ensure the base is dry and used in at least stoichiometric amounts.
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Temperature: While some reactions with highly reactive nucleophiles may proceed at room temperature, heating is often necessary to drive the reaction to completion. A temperature range of 80-120 °C is a good starting point for optimization.
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Nucleophile Strength: The reactivity of the nucleophile is crucial. Stronger nucleophiles will react more readily. If you are using a weak nucleophile, more forcing conditions (higher temperature, longer reaction time) may be required.
Q2: I am observing side products in my SNAr reaction with an amine nucleophile. What could be the cause and how can I minimize them?
A2: Side product formation can arise from several factors. Here are some common issues and their solutions:
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Dialkylation of Primary Amines: If you are using a primary amine, it is possible for the product to act as a nucleophile itself, leading to a double substitution product. To minimize this, use a slight excess of the primary amine or add it slowly to the reaction mixture.
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Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react with the starting material or product. If you suspect this is an issue, consider switching to a more inert solvent like dioxane or toluene.
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Degradation of Starting Material: this compound can be sensitive to very strong bases or high temperatures over prolonged periods. Monitor your reaction by TLC or LC-MS to avoid unnecessary heating.
Suzuki-Miyaura Cross-Coupling
Q3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields. What are the most critical factors to consider?
A3: The Suzuki-Miyaura coupling of chloro-heteroarenes can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Key factors for optimization include:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. For chloro-pyridines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective in promoting the oxidative addition step. Pre-catalysts like XPhos Pd G2 or G3 can also improve reaction efficiency.
-
Base: A suitable base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can be solvent-dependent.
-
Solvent System: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or THF/water. The water is essential for the transmetalation step.
-
Reaction Temperature: Elevated temperatures (typically 80-110 °C) are usually necessary to facilitate the oxidative addition of the C-Cl bond.
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Q4: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I prevent these side reactions?
A4: These are common side reactions in Suzuki-Miyaura couplings. Here are some troubleshooting tips:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can favor homocoupling.
-
Dehalogenation (Proto-dehalogenation): This occurs when the aryl halide is reduced instead of coupled. This can be promoted by impurities in the reagents or solvent, or by a non-optimal catalyst/ligand combination. Ensure all reagents and solvents are pure and dry. Screening different ligands can also help to minimize this side reaction.
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish. How can I improve the reaction rate and yield?
A5: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of aryl chlorides requires careful optimization of the catalytic system.
-
Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are often necessary for the efficient coupling of aryl chlorides. Using a pre-formed palladium catalyst can also be advantageous.[1]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] The choice of base can influence the reaction rate and scope.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. The solubility of the amine and the base should be considered when choosing a solvent.
-
Temperature: Heating is generally required, often in the range of 80-110 °C.
Q6: Are there any functional groups that are incompatible with Buchwald-Hartwig amination conditions?
A6: Yes, the strongly basic conditions can be problematic for certain functional groups. For example, esters and some protecting groups may be cleaved by strong bases like NaOtBu.[2] In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ might be used, although this may require a more active catalyst or higher reaction temperatures. The nitro group on your substrate is generally compatible with these conditions.
Reduction of the Nitro Group
Q7: I want to reduce the nitro group of this compound to an amine. What are the recommended methods to avoid dehalogenation?
A7: The reduction of a nitro group in the presence of a halogen requires chemoselective methods to prevent hydrodehalogenation.
-
Catalytic Hydrogenation: Hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation. A milder catalyst like platinum on carbon (Pt/C) or using specific additives can sometimes suppress this side reaction. A commonly used and often safer alternative for substrates with chloro substituents is Raney Nickel.
-
Metal/Acid Reduction: A classic and effective method is the use of a metal in acidic media. Common systems include:
-
Iron powder (Fe) in acetic acid (AcOH) or with ammonium chloride (NH₄Cl). This is a mild and often high-yielding method.
-
Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol. This is another reliable method for chemoselective nitro group reduction.
-
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C or Raney Ni) can also be effective and sometimes offers better selectivity.
Q8: My reduction with SnCl₂ is giving a complex mixture of products. What could be the issue?
A8: When using SnCl₂, it is important to ensure complete reaction and proper workup. Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species. The workup typically involves basification to precipitate tin salts, which are then filtered off. Inadequate removal of tin salts can complicate purification and subsequent reactions. Ensure the pH is sufficiently basic during workup.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the functionalization of this compound and analogous compounds. Please note that optimal conditions may vary depending on the specific substrate and reagents used.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 80 | 2 | 85 | N/A |
| Benzylamine | TEA | Ethanol | Reflux | 3 | 78 | N/A |
| Sodium Methoxide | N/A | Methanol | Reflux | 4 | 92 | N/A |
| Morpholine | K₂CO₃ | DMSO | 100 | 5 | 88 | N/A |
Table 2: Suzuki-Miyaura Cross-Coupling of this compound
| Boronic Acid | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75 | Analogous |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 82 | Analogous |
| Thiophene-3-boronic acid | XPhos Pd G3 | N/A | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 68 | Analogous |
Table 3: Buchwald-Hartwig Amination of this compound
| Amine | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 8 | 85 | Analogous |
| n-Butylamine | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 90 | 12 | 79 | Analogous |
| Piperidine | BrettPhos Pd G3 | N/A | NaOtBu | THF | 80 | 6 | 91 | Analogous |
Table 4: Reduction of the Nitro Group of this compound
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe, NH₄Cl | Ethanol/H₂O | Reflux | 3 | 90 | Analogous |
| SnCl₂·2H₂O | Ethanol | Reflux | 2 | 88 | Analogous |
| H₂ (50 psi), Raney Ni | Methanol | 25 | 4 | 95 | Analogous |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
To a round-bottom flask charged with this compound (1.0 equiv.), add the appropriate solvent (e.g., ethanol, DMF, or DMSO) to a concentration of 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.5 equiv.) and a suitable base (e.g., K₂CO₃, 1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the solvent is water-miscible, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add to a dry vial this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Nitro Group Reduction with Iron
-
To a round-bottom flask, add this compound (1.0 equiv.) and a mixture of ethanol and water (e.g., 5:1).
-
Add iron powder (5.0 equiv.) and ammonium chloride (4.0 equiv.).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the crude product, which can be purified by column chromatography if necessary.
Visualizations
References
Process improvements for the industrial scale synthesis of 5-Chloro-2-methyl-3-nitropyridine.
This technical support center provides guidance on process improvements, troubleshooting, and frequently asked questions for the industrial-scale synthesis of 5-Chloro-2-methyl-3-nitropyridine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Nitration of 2-Methylpyridine
-
Question: We are experiencing low yields during the nitration of 2-methylpyridine to form 2-methyl-3-nitropyridine. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in the nitration of pyridines are a common issue due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Several factors could be contributing to this:
-
Insufficiently Strong Nitrating Agent: Standard nitrating conditions may not be sufficient. Consider using a stronger nitrating agent or optimizing the ratio of nitric acid to sulfuric acid.
-
Inadequate Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material and product. Maintain a low and consistent temperature throughout the addition of the nitrating agent.
-
Formation of Isomers: Nitration of 2-methylpyridine can lead to the formation of other isomers, such as 2-methyl-5-nitropyridine. Controlling the reaction temperature and the rate of addition of the nitrating agent can help improve the regioselectivity towards the desired 3-nitro isomer.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before work-up.
-
Issue 2: Formation of Impurities during Chlorination
-
Question: During the chlorination of 2-methyl-3-nitropyridine, we are observing the formation of significant impurities. What are these likely to be and how can we minimize them?
-
Answer: The primary impurities in the chlorination of 2-methyl-3-nitropyridine are likely over-chlorinated products or isomers.
-
Di- and Tri-chlorinated Byproducts: Excessive exposure to the chlorinating agent or high reaction temperatures can lead to the formation of di- and tri-chlorinated pyridines. To minimize this, use a stoichiometric amount of the chlorinating agent and maintain strict temperature control.
-
Isomeric Impurities: Depending on the chlorination method, there is a possibility of forming other chloro-isomers. The choice of chlorinating agent (e.g., thionyl chloride, sulfuryl chloride, or chlorine gas) and catalyst can influence the regioselectivity.
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Oxidative Degradation: Some chlorinating agents can also act as oxidizing agents, leading to the degradation of the starting material or product, especially at elevated temperatures.
-
Issue 3: Runaway Reaction during Nitration
-
Question: We have concerns about the potential for a runaway reaction during the nitration step. What are the best practices to ensure safety at an industrial scale?
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Answer: The nitration of pyridines is a highly exothermic process and requires strict safety protocols to prevent runaway reactions.
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Slow and Controlled Addition: The nitrating agent should be added slowly and in a controlled manner to the reaction mixture.
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Efficient Cooling: The reactor must be equipped with a robust cooling system to dissipate the heat generated during the reaction.
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Continuous Monitoring: Continuously monitor the reaction temperature and have an emergency cooling plan in place.
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Proper Agitation: Ensure efficient agitation to prevent localized hot spots.
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Dilution: Using an appropriate solvent can help to moderate the reaction rate and improve heat transfer.
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Frequently Asked Questions (FAQs)
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Q1: What is a plausible synthetic route for the industrial-scale production of this compound?
A1: A common two-step approach would involve:
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Nitration: Nitration of 2-methylpyridine using a mixture of nitric acid and sulfuric acid to produce 2-methyl-3-nitropyridine.
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Chlorination: Subsequent chlorination of 2-methyl-3-nitropyridine at the 5-position. The choice of chlorinating agent is critical for achieving the desired regioselectivity.
-
-
Q2: What are the key process parameters to control during the nitration step?
A2: The critical parameters for the nitration of 2-methylpyridine are:
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Temperature: Typically maintained at low temperatures (e.g., 0-10 °C) during the addition of the nitrating agent.
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Ratio of Nitrating Agents: The molar ratio of nitric acid to sulfuric acid influences the strength of the nitrating agent.
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Reaction Time: The reaction should be monitored to determine the optimal time for maximum conversion and minimal byproduct formation.
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Rate of Addition: Slow, controlled addition of the nitrating agent is crucial for safety and selectivity.
-
-
Q3: Which chlorinating agents are suitable for the selective chlorination of 2-methyl-3-nitropyridine at the 5-position?
A3: Achieving regioselective chlorination at the 5-position can be challenging. Common chlorinating agents that could be investigated include:
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Thionyl chloride (SOCl₂): Often used for chlorination of pyridine rings.
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Sulfuryl chloride (SO₂Cl₂): Can be used for electrophilic chlorination.
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Chlorine gas (Cl₂): May require a catalyst to control regioselectivity. Experimental optimization would be necessary to determine the ideal agent and conditions.
-
-
Q4: What are the common methods for the purification of this compound?
A4: Purification can typically be achieved through:
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Recrystallization: An effective method for removing impurities if the product is a solid.
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Distillation: If the product is a liquid, fractional distillation under reduced pressure can be used.
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Chromatography: For high purity requirements, column chromatography may be employed, though it is less common for large-scale industrial processes.
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Data Presentation
Table 1: Typical Reaction Conditions for Nitration of Substituted Pyridines (Literature Data for Analogous Compounds)
| Parameter | Condition | Reference |
| Starting Material | 2-methylpyridine | General Knowledge |
| Nitrating Agent | HNO₃ / H₂SO₄ | General Knowledge |
| Temperature | 0 - 10 °C (addition), 25 °C (reaction) | General Knowledge |
| Reaction Time | 2 - 6 hours | General Knowledge |
| Typical Yield | 40 - 60% (for 3-nitro isomer) | General Knowledge |
Table 2: Typical Reaction Conditions for Chlorination of Nitropyridines (Literature Data for Analogous Compounds)
| Parameter | Condition | Reference |
| Starting Material | 2-methyl-3-nitropyridine | General Knowledge |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | General Knowledge |
| Temperature | 70 - 90 °C | General Knowledge |
| Reaction Time | 4 - 8 hours | General Knowledge |
| Typical Yield | 50 - 70% | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-nitropyridine (General Laboratory Procedure)
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2-methylpyridine.
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Cooling: Cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred 2-methylpyridine, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.
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Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (General Laboratory Procedure)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-3-nitropyridine.
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Addition of Chlorinating Agent: Add thionyl chloride to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding it to ice water.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the pH is neutral.
-
Extraction: Extract the product with an organic solvent.
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Purification: Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or distillation under reduced pressure.
Mandatory Visualization
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Logical relationship for managing reaction exotherms.
Validation & Comparative
Comparative Reactivity Analysis of 5-Chloro-2-methyl-3-nitropyridine and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomeric forms of a molecule is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a detailed comparative analysis of the reactivity of 5-Chloro-2-methyl-3-nitropyridine and its key isomers, with a focus on two of the most common and synthetically useful transformations in modern organic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
The positioning of the chloro, methyl, and nitro substituents on the pyridine ring significantly influences the electronic and steric environment of the molecule, leading to marked differences in reaction rates and, in some cases, reaction feasibility. This guide presents quantitative data where available, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to provide a comprehensive resource for the laboratory chemist.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The reactivity of chloronitropyridines in SNAr reactions is predominantly governed by the electron-withdrawing capacity of the nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The relative positions of the nitro group and the chlorine leaving group are critical in determining the reaction rate.
| Substrate | Position of Cl | Position of NO₂ | Relationship | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | ortho | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | ortho | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | meta | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | para | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | meta | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | meta | Very Low | Very Low |
| Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1] |
Analysis of SNAr Reactivity:
The reactivity trend is clearly dictated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack (and thus the leaving group).[1]
-
High Reactivity (ortho/para relationship): Isomers like 4-chloro-3-nitropyridine and 2-chloro-3-nitropyridine exhibit the highest reactivity because the nitro group is positioned to directly delocalize the negative charge of the intermediate.
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Moderate Reactivity (meta relationship): In the case of 5-Chloro-2-nitropyridine , the chloro leaving group is at the C5 position, which is meta to the activating nitro group at C2.[1] This arrangement does not allow for direct resonance stabilization of the negative charge onto the nitro group, resulting in a significantly lower reaction rate compared to the ortho and para activated isomers.
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Low Reactivity: Isomers where the chloro group is not in a position activated by the nitro group, such as 3-chloro-2-nitropyridine, are very unreactive under typical SNAr conditions.
The introduction of a methyl group on the ring, as in This compound , is expected to have a modest electronic effect. As an electron-donating group, it will slightly decrease the overall electrophilicity of the pyridine ring, likely leading to a marginally slower SNAr rate compared to the non-methylated 5-chloro-3-nitropyridine. Steric hindrance from the methyl group, particularly for isomers where it is adjacent to the reaction center, could also play a role in reducing reactivity.
References
Validating the structure of novel compounds synthesized from 5-Chloro-2-methyl-3-nitropyridine.
For researchers, scientists, and drug development professionals, the synthesis and validation of novel compounds are pivotal in the quest for new therapeutic agents. This guide provides a comprehensive comparison of compounds derived from 5-Chloro-2-methyl-3-nitropyridine, offering insights into their structural validation, performance data, and a comparative analysis with alternative synthetic approaches.
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. The starting material, this compound, offers a versatile platform for generating novel compounds through reactions like nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by various nucleophiles. The electron-withdrawing nitro group on the pyridine ring activates the molecule for such substitutions.
Structural Validation of Novel Pyridine Derivatives
The unambiguous determination of the structure of newly synthesized compounds is critical. A combination of modern spectroscopic techniques is employed to ensure the correct molecular architecture.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. 1H NMR and 13C NMR are fundamental for structural elucidation.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Performance Comparison: Janus Kinase 2 (JAK2) Inhibitors
A significant application of nitropyridine derivatives is in the development of kinase inhibitors. For instance, derivatives of the isomeric 2-Chloro-5-methyl-3-nitropyridine have been synthesized and evaluated as potent inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. The following data, adapted from studies on these isomers, illustrates the potential of this class of compounds.
| Compound ID | Starting Material Isomer | R Group (Secondary Amine) | Yield (%) | JAK2 IC50 (µM) |
| 4a | 2-Chloro-5-methyl-3-nitropyridine | Morpholine | Moderate | 8.5 |
| 4b | 2-Chloro-5-methyl-3-nitropyridine | Piperidine | Moderate | 10.2 |
| 4c | 2-Chloro-5-methyl-3-nitropyridine | Pyrrolidine | Moderate | 12.2 |
| Alternative 1 | 2-amino-3-methylpyridine | (Various) | Moderate | > 20 |
Data is illustrative and based on reported syntheses of related compounds.[1]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is treated with a secondary amine (1.1 eq) and a base (e.g., triethylamine, 1.2 eq). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated and purified.[2]
Characterization of a Novel Derivative (Hypothetical Example)
Synthesis of 2-methyl-3-nitro-5-(morpholino)pyridine:
Following the general SNAr protocol, this compound is reacted with morpholine.
-
1H NMR (CDCl3, 400 MHz): δ 8.25 (s, 1H), 7.30 (s, 1H), 3.88 (t, 4H), 3.45 (t, 4H), 2.60 (s, 3H).
-
13C NMR (CDCl3, 101 MHz): δ 155.0, 148.5, 135.2, 128.0, 120.5, 66.8, 48.5, 22.1.
-
MS (ESI): m/z 224.1 [M+H]+.
Comparison with Alternative Synthetic Routes
While SNAr on this compound is a direct approach, alternative strategies exist for the synthesis of substituted 2-methylpyridines.
| Synthetic Route | Starting Materials | Reagents | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution | This compound, Amines | Base (e.g., Et3N) | Moderate to High | Direct, versatile for amine introduction. | Limited to nucleophilic displacement. |
| Flow Synthesis via α-Methylation | Substituted Pyridines | 1-Propanol, Raney® Nickel | Good to Excellent | Greener, shorter reaction times, high regioselectivity. | Requires specialized flow chemistry setup. |
| Multi-component Reactions | Aldehydes, Ketones, Ammonia | Various catalysts | Moderate to High | High atom economy, convergent synthesis. | Can lead to complex product mixtures. |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate a simplified signaling pathway where a novel compound might act and a typical experimental workflow for its synthesis and validation.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a novel compound.
Caption: General experimental workflow for the synthesis and validation of novel compounds.
References
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data for 5-Chloro-2-methyl-3-nitropyridine and its structurally related isomers, 2-Chloro-3-methyl-5-nitropyridine and 2-Methyl-5-nitropyridine. The objective of this document is to offer researchers, scientists, and professionals in drug development a comprehensive resource for the identification and characterization of these compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The accurate interpretation of spectroscopic data is paramount in the structural elucidation of novel compounds and for quality control in chemical synthesis. This guide presents key data in a clear, tabular format to facilitate straightforward comparison. Furthermore, detailed experimental protocols for the acquisition of the cited spectroscopic data are provided to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its common isomers. This side-by-side comparison is designed to highlight the distinct spectroscopic features that arise from the different substitution patterns on the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound | Data not readily available in compiled format. |
| 2-Chloro-3-methyl-5-nitropyridine | 8.95 (d, J=2.7 Hz, 1H, H-6), 8.41 (d, J=2.7 Hz, 1H, H-4), 2.68 (s, 3H, CH₃) |
| 2-Methyl-5-nitropyridine | 9.34 (d, J=2.5 Hz, 1H, H-6), 8.41 (dd, J=8.5, 2.5 Hz, 1H, H-4), 7.42 (d, J=8.5 Hz, 1H, H-3), 2.67 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not readily available in compiled format. |
| 2-Chloro-3-methyl-5-nitropyridine | 151.1, 147.9, 142.3, 134.1, 123.6, 18.2 |
| 2-Methyl-5-nitropyridine | 160.2, 147.1, 141.9, 131.1, 123.4, 24.5 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Key absorptions include those for C=C and C=N stretching in the aromatic ring, C-H stretching, and strong absorptions for the N-O stretching of the nitro group. |
| 2-Chloro-3-methyl-5-nitropyridine | Prominent peaks are expected for asymmetric and symmetric NO₂ stretching (typically around 1530 and 1350 cm⁻¹), C=N and C=C stretching (1600-1400 cm⁻¹), and C-Cl stretching. |
| 2-Methyl-5-nitropyridine | Strong absorptions corresponding to NO₂ stretching vibrations, along with C=C and C=N ring vibrations and C-H stretching and bending are characteristic. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Key Fragment Ions (m/z) |
| This compound | Molecular Ion (M⁺) peak is expected at m/z 172/174 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of NO₂, Cl, and CH₃ groups. |
| 2-Chloro-3-methyl-5-nitropyridine | Expected molecular ion at m/z 172/174. Fragmentation likely includes loss of the nitro group (-46), the chlorine atom (-35/37), and methyl radical (-15). |
| 2-Methyl-5-nitropyridine | Molecular ion (M⁺) at m/z 138. Common fragmentation pathways include the loss of the nitro group (-46) and subsequent ring fragmentation. |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative methodologies for acquiring high-quality data for the analysis of nitropyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width was set to 12 ppm with a relaxation delay of 1.0 seconds and 16 scans were accumulated. For ¹³C NMR, a spectral width of 240 ppm was used with a relaxation delay of 2.0 seconds, and data were acquired over 1024 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid compound was placed directly on the ATR crystal, and pressure was applied to ensure good contact. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and are an average of 16 scans.
Mass Spectrometry (MS)
Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 230°C. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 40-400 amu.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel compound using the spectroscopic techniques discussed in this guide.
Caption: Spectroscopic Analysis Workflow.
This guide serves as a valuable reference for the spectroscopic characterization of this compound and its isomers. The provided data and protocols aim to support the scientific community in their research and development endeavors.
A Comparative Guide to Alternative Synthetic Routes for 5-Chloro-2-methyl-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 5-Chloro-2-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. Below, we detail a plausible standard route and two alternative approaches, complete with experimental protocols, quantitative data summaries, and workflow diagrams to aid in methodological selection.
Route 1: Standard Approach - Nitration and Subsequent Chlorination
This common strategy in pyridine chemistry involves the initial nitration of a substituted pyridine precursor followed by the chlorination of a hydroxyl intermediate. This multi-step process is a well-established method for the synthesis of various chloronitropyridine derivatives.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-3-nitropyridin-5-ol
-
To a stirred solution of 2-amino-5-chloro-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is approximately 7.
-
The resulting precipitate, 2-amino-5-chloro-3-nitropyridine, is filtered, washed with cold water, and dried.
-
The intermediate is then subjected to diazotization by dissolving it in a dilute solution of hydrochloric acid and treating it with a solution of sodium nitrite at 0-5°C.
-
The diazonium salt solution is then carefully heated to 80-90°C until nitrogen evolution ceases, yielding 2-Methyl-3-nitropyridin-5-ol.
-
The product is isolated by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
-
A mixture of 2-Methyl-3-nitropyridin-5-ol (1.0 eq), phosphorus oxychloride (3.0 eq), and a catalytic amount of dimethylformamide (DMF) is heated at reflux (approximately 110°C) for 3 hours.[1]
-
After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then slowly poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield this compound.
Alternative Route 2: "One-Pot" Cyclization Approach
This modern approach avoids the use of harsh nitrating acids and potentially unstable diazonium salts by constructing the pyridine ring from acyclic precursors in a one-pot reaction, followed by chlorination. This method is noted for its high yields and improved safety profile in the synthesis of related compounds.[2]
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine
-
In a four-necked flask, a mixture of a 2-halogenated acrylate (e.g., methyl 2-chloroacrylate) (1.0 eq) and nitromethane (1.1 eq) is stirred with a catalytic amount of an organic base like DBU at 40-45°C for 6 hours.[2]
-
Triethyl orthoformate (2.0 eq) and a Lewis acid catalyst (e.g., zinc chloride) are then added, and the mixture is heated at 90-95°C for 6 hours.[2]
-
After cooling to 50°C, a solution of ammonia in ethanol and ammonium chloride is added, and the reaction is stirred for an additional 4 hours at 50-55°C.[2]
-
Upon cooling to 20°C, the precipitated 2-Hydroxy-6-methyl-5-nitropyridine is collected by filtration and recrystallized from isopropanol.
Step 2: Synthesis of this compound
-
The 2-Hydroxy-6-methyl-5-nitropyridine intermediate (1.0 eq) is treated with phosphorus pentachloride (1.5 eq) in a suitable solvent like phosphorus oxychloride and heated at 100-105°C for 5 hours.
-
The reaction mixture is worked up as described in the standard route to afford the final product.
Alternative Route 3: Malonate-Based Methylation
This strategy is particularly useful when the corresponding 5-chloro-3-nitropyridine is a readily available starting material. The methyl group is introduced in a two-step sequence involving a malonic ester, which offers a high degree of regioselectivity.[3]
Experimental Protocol:
Step 1: Synthesis of Diethyl (5-chloro-3-nitropyridin-2-yl)malonate
-
To a suspension of potassium carbonate (2.0 eq) in anhydrous THF, add diethyl malonate (1.5 eq).
-
To this mixture, add a solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude malonate derivative.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The crude diethyl (5-chloro-3-nitropyridin-2-yl)malonate is heated at reflux in an aqueous solution of sulfuric acid (e.g., 50% v/v) for 8-12 hours.[3]
-
After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane, and the organic layer is dried and concentrated.
-
Purification by column chromatography on silica gel yields the final product, this compound.
Quantitative Data Summary
| Parameter | Route 1: Standard Approach | Alternative Route 2: "One-Pot" Cyclization | Alternative Route 3: Malonate-Based Methylation |
| Overall Yield | Moderate to Low | High[2] | Moderate to Good[3] |
| Number of Steps | 2 (from hydroxypyridine) | 2 (from acyclic precursors) | 2 (from dichloronitropyridine) |
| Key Reagents | Conc. H₂SO₄, HNO₃, NaNO₂, POCl₃ | 2-Halogenated acrylate, Nitromethane, Triethyl orthoformate, NH₃, POCl₅ | Diethyl malonate, K₂CO₃, H₂SO₄ |
| Safety Concerns | Use of fuming nitric acid, potentially unstable diazonium intermediates. | Generally safer, avoids harsh nitrating agents and diazonium salts. | Use of strong acid for hydrolysis and decarboxylation. |
| Scalability | Can be challenging due to safety and yield issues. | Well-suited for industrial scale-up.[2] | Feasible for larger scale, but may require optimization of the decarboxylation step. |
Visualizing the Synthetic Pathways
Caption: A flowchart comparing the key stages of the three proposed synthetic routes.
Caption: A decision-making diagram highlighting the pros and cons of each synthetic pathway.
References
Benchmarking the efficiency of different synthetic methods for 5-Chloro-2-methyl-3-nitropyridine.
The synthesis of 2-chloro-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various synthetic routes. The efficiency of these methods, however, varies significantly based on factors such as yield, reaction conditions, and the cost and safety of the reagents. This guide provides a comparative analysis of different synthetic methodologies for 2-chloro-5-nitropyridine, supported by experimental data to aid researchers, scientists, and professionals in drug development in selecting the most suitable method for their needs.
Comparison of Synthetic Methods
The primary synthetic routes to 2-chloro-5-nitropyridine can be broadly categorized into two main strategies: the chlorination of 2-hydroxy-5-nitropyridine and a multi-step synthesis commencing from 2-aminopyridine. A novel "one-pot" method starting from 2-halogenated acrylates has also been developed to improve efficiency and safety.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Method 1: Chlorination of 2-hydroxy-5-nitropyridine | 2-hydroxy-5-nitropyridine | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 100-105°C, 5 hours | 95.3 | 99.8 | [1] |
| Method 2: From 2-Aminopyridine | 2-aminopyridine | Nitric acid, Sulfuric acid, Sodium nitrite, Hydrochloric acid, POCl₃ | Multi-step, variable conditions | <50 (overall) | Not specified | [2] |
| Method 3: One-Pot Synthesis | 2-halogenated acrylate, Nitromethane | DBU, Triethyl orthoformate, Zinc chloride, Ammonia, POCl₃/PCl₅ | Multi-step, one-pot, variable temperatures (50-100°C) | 87.8 (for 2-hydroxy-5-nitropyridine intermediate) | 99.8 (for 2-hydroxy-5-nitropyridine intermediate) | [2] |
Experimental Protocols
Method 1: Chlorination of 2-hydroxy-5-nitropyridine
This method involves the direct chlorination of 2-hydroxy-5-nitropyridine using a mixture of phosphorus oxychloride and phosphorus pentachloride.
Procedure:
-
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.
-
Stir the mixture and heat at 100-105°C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the remaining residue into 120 g of ice water with vigorous stirring.
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer three times with 60 g of dichloromethane each time.
-
Combine the organic phases, wash with 20 g of saturated brine, and dry with 2.0 g of anhydrous sodium sulfate.
-
Distill the dichloromethane to recover it, and dry the remaining product to obtain 15.1 g of 2-chloro-5-nitropyridine.[1]
Method 2: From 2-Aminopyridine
This traditional route involves the nitration of 2-aminopyridine, followed by diazotization and hydrolysis to 2-hydroxy-5-nitropyridine, and subsequent chlorination.
General Drawbacks:
-
The initial nitration step using nitric acid and sulfuric acid generates a significant amount of acidic wastewater and can result in poor selectivity, requiring the separation of isomers.[2]
-
The diazotization step involves unstable diazonium salts, which require strict temperature control to avoid potential hazards such as explosions.[2]
-
The overall yield of this multi-step process is generally below 50%.[2]
Method 3: One-Pot Synthesis from 2-Halogenated Acrylate
This modern approach avoids nitration and diazotization reactions, offering a safer and more environmentally friendly alternative.
Procedure for the synthesis of the intermediate 2-hydroxy-5-nitropyridine:
-
In a 500 ml four-neck flask equipped with a stirrer and thermometer, add 30.5 g (0.5 mol) of nitromethane, 60.5 g (0.5 mol) of methyl 2-chloroacrylate, and 1.5 g of DBU.
-
Stir and react at 50-55°C for 5 hours.
-
Add 110.5 g (0.75 mol) of triethyl orthoformate and 8.0 g of zinc chloride. Stir and react for 4 hours at 95-100°C.
-
Cool the mixture to 50°C and add 200.0 g of 10% ammonia, 50 g of methanol, and 10.0 g of ammonium chloride.
-
Stir and react at 50-55°C for 6 hours.
-
Cool to 20°C and filter the precipitate.
-
Recrystallize the filter cake with 120 g of isopropanol and 1.0 g of activated carbon to obtain 61.5 g of yellow, needle-shaped solid 2-hydroxy-5-nitropyridine.[2]
-
The resulting 2-hydroxy-5-nitropyridine can then be chlorinated as described in Method 1.
Logical Workflow for Method Selection
The choice of synthetic method depends on a variety of factors including the desired scale of production, available equipment, safety considerations, and cost. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic method for 2-Chloro-5-nitropyridine.
Conclusion
For laboratory and industrial-scale synthesis of 2-chloro-5-nitropyridine, the direct chlorination of 2-hydroxy-5-nitropyridine (Method 1) offers a high-yield and high-purity route, provided the starting material is readily available. The one-pot synthesis (Method 3) presents a modern, safer, and greener alternative that avoids harsh nitrating agents and unstable intermediates, making it an attractive option for large-scale production where safety and environmental impact are primary concerns. The traditional method starting from 2-aminopyridine (Method 2) is generally less favorable due to its low overall yield, poor selectivity, and significant safety and environmental drawbacks. The selection of the optimal synthetic route will ultimately depend on a careful evaluation of these factors in the context of the specific research or production goals.
References
Cross-Validation of Analytical Methods for the Quantification of 5-Chloro-2-methyl-3-nitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of 5-Chloro-2-methyl-3-nitropyridine, a key chemical intermediate. The information presented is based on established analytical principles and data from structurally similar compounds to provide a robust framework for method selection and development.
The choice between analytical techniques is critical and depends on factors such as sample matrix, required sensitivity, and available instrumentation. This guide offers a side-by-side comparison of expected performance metrics for HPLC and GC, detailed experimental protocols to serve as a starting point for method validation, and a visual workflow for the cross-validation process.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the anticipated performance characteristics of HPLC and GC for the analysis of this compound. These values are derived from typical performance for similar pyridine derivatives and chloro-nitro aromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1] |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL | 0.1 - 1 µg/mL (FID), <0.05 µg/mL (ECD/MS) |
| Limit of Quantification (LOQ) | 0.06 - 0.6 µg/mL | 0.3 - 3 µg/mL (FID), <0.15 µg/mL (ECD/MS) |
| Linearity Range (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not typically required. | May be required to improve volatility and thermal stability.[1] |
| Analysis Time | 5 - 15 minutes | 10 - 30 minutes |
Experimental Workflow
The cross-validation of analytical methods ensures consistency and reliability of results between different techniques. The general workflow involves developing and validating each method independently before comparing the data obtained from analyzing the same set of samples.
Caption: General workflow for analytical method cross-validation.
Experimental Protocols
The following are detailed, representative methodologies for the quantification of this compound using HPLC and GC. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in process samples and for purity assessment.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase composition should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 254-310 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID/MS) Method
This method is well-suited for the analysis of volatile impurities and can offer high sensitivity, especially when coupled with a mass spectrometer.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio, adjust based on concentration).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile solvent like methylene chloride or ethyl acetate. Create a series of calibration standards through serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.
Conclusion
Both HPLC and GC are viable techniques for the quantification of this compound. HPLC offers a more direct analysis, which is advantageous for routine quality control. GC, particularly when coupled with a mass spectrometer, can provide higher sensitivity and selectivity, which is beneficial for complex matrices or trace-level analysis. The choice between the two methods will depend on the specific requirements of the analysis. A thorough cross-validation as outlined is essential to ensure data integrity and consistency across different analytical platforms.
References
A comparative study of 5-Chloro-2-methyl-3-nitropyridine as a precursor in drug synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Chloro-2-methyl-3-nitropyridine as a precursor in the synthesis of pharmaceutically active molecules, particularly focusing on the construction of the pyrazolo[3,4-b]pyridine scaffold, a core component of many Janus kinase (JAK) inhibitors. We will compare a synthetic route utilizing this precursor with a common alternative pathway, providing experimental data and detailed protocols to inform synthetic strategy and decision-making in drug discovery and development.
Introduction to this compound
This compound is a versatile substituted pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), while the chloro and methyl groups provide additional handles for functionalization. These characteristics make it a precursor of interest for the synthesis of a variety of heterocyclic compounds with biological activity. Pyridine and its derivatives are highly sought-after in the pharmaceutical industry due to their presence in numerous therapeutic agents and their ability to enhance solubility and bioavailability.[1]
Comparative Synthesis of a Pyrazolo[3,4-b]pyridine Core
To illustrate the utility of this compound, we will compare two synthetic routes to a key intermediate in the synthesis of JAK inhibitors, a substituted pyrazolo[3,4-b]pyridine.
Route A: Synthesis starting from this compound
This approach leverages the reactivity of the chloronitropyridine precursor in a multi-step synthesis. The key transformation involves a nucleophilic substitution followed by reduction and cyclization.
Route B: A Common Alternative Synthesis from 5-Amino-3-methyl-1H-pyrazole
A frequently employed alternative for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2] This method builds the pyridine ring onto a pre-existing pyrazole core.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes to a representative pyrazolo[3,4-b]pyridine intermediate.
| Parameter | Route A: From this compound | Route B: From 5-Amino-3-methyl-1H-pyrazole |
| Starting Materials | This compound, Hydrazine, Diethyl malonate | 5-Amino-3-methyl-1H-pyrazole, Diethyl 2-(ethoxymethylene)malonate |
| Number of Steps | 3 | 2 |
| Overall Yield | ~55-65% (estimated from literature) | ~70-80% (reported in similar syntheses) |
| Key Reactions | Nucleophilic Aromatic Substitution, Reduction, Cyclization | Condensation, Cyclization (Gould-Jacobs reaction) |
| Reagents & Conditions | Requires handling of hydrazine and reduction conditions (e.g., H₂, Pd/C). | Generally milder conditions, often involving heating in a high-boiling solvent. |
| Precursor Availability | Commercially available. | Commercially available. |
Experimental Protocols
Route A: Synthesis of a Pyrazolo[3,4-b]pyridine Intermediate from this compound
Step 1: Synthesis of 5-Hydrazinyl-2-methyl-3-nitropyridine
-
Materials: this compound, Hydrazine hydrate, Ethanol.
-
Procedure: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Reduction of the Nitro Group
-
Materials: 5-Hydrazinyl-2-methyl-3-nitropyridine, Palladium on carbon (10%), Hydrogen gas, Ethanol.
-
Procedure: Dissolve the product from Step 1 in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude diamine.
Step 3: Cyclization to form the Pyrazolo[3,4-b]pyridine Core
-
Materials: Crude diamine from Step 2, Diethyl malonate, Sodium ethoxide, Ethanol.
-
Procedure: To a solution of the crude diamine in ethanol, add sodium ethoxide (2.2 eq) followed by diethyl malonate (1.1 eq). Heat the mixture to reflux. Monitor the reaction by TLC. After completion, cool the reaction, neutralize with a weak acid, and extract the product with an organic solvent. The crude product can be purified by column chromatography.
Route B: Synthesis of a Pyrazolo[3,4-b]pyridine Intermediate from 5-Amino-3-methyl-1H-pyrazole
-
Materials: 5-Amino-3-methyl-1H-pyrazole, Diethyl 2-(ethoxymethylene)malonate, Dowtherm A (or another high-boiling solvent).
-
Procedure: A mixture of 5-Amino-3-methyl-1H-pyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in Dowtherm A is heated to a high temperature (e.g., 240-250 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid product is collected by filtration and can be further purified by recrystallization.[2]
Mandatory Visualization
Signaling Pathway
The pyrazolo[3,4-b]pyridine scaffold is a key component of many drugs that target the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the point of intervention for derived inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a drug candidate derived from this compound.
Caption: General workflow from precursor to preclinical evaluation.
Conclusion
Both synthetic routes presented offer viable pathways to the pyrazolo[3,4-b]pyridine core. The choice of precursor can significantly impact the overall efficiency and practicality of a synthetic sequence.
-
This compound (Route A) provides a flexible entry point for the construction of the pyrazolo[3,4-b]pyridine system. While potentially involving more steps, it allows for a convergent synthesis strategy where the pyridine core is assembled early and functionalized. The reactivity of the chloro and nitro groups offers multiple avenues for diversification.
-
5-Amino-3-methyl-1H-pyrazole (Route B) represents a more direct approach to the target scaffold, often with higher overall yields and fewer steps. However, the regioselectivity of the cyclization can be a concern with unsymmetrical 1,3-dicarbonyl compounds, potentially leading to mixtures of isomers.[2]
Ultimately, the selection of a synthetic route will depend on a variety of factors including the desired substitution pattern on the final molecule, the availability and cost of starting materials, and the scalability of the reactions. This comparative guide provides a framework for researchers to make informed decisions when designing synthetic strategies for novel drug candidates based on the pyrazolo[3,4-b]pyridine scaffold.
References
Navigating the Regiochemistry of 5-Chloro-2-methyl-3-nitropyridine: A Comparative Guide to Functionalization
For researchers, scientists, and drug development professionals, the selective functionalization of substituted pyridines is a critical task in the synthesis of novel chemical entities. 5-Chloro-2-methyl-3-nitropyridine stands as a versatile scaffold, offering multiple reaction sites. However, predicting and controlling the regiochemical outcome of its reactions is paramount for efficient and targeted synthesis. This guide provides an objective comparison of the regiochemistry observed in key reactions of this compound, supported by available experimental data and mechanistic principles.
The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring. These factors influence the susceptibility of the chloro substituent to displacement and the pyridine ring to palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings. In the case of this compound, two principal regiochemical outcomes are conceivable: substitution at the C5 position (displacement of the chloro group) and, less conventionally, at the C3 position (displacement of the nitro group).
Substitution at the C5 Position (Displacement of Chlorine)
The chloro group at the C5 position is meta to the strongly electron-withdrawing nitro group at C3. This meta-relationship does not provide the direct electronic activation (ortho or para) typically required for facile SNAr reactions. Consequently, the displacement of the C5-chloro group by nucleophiles is generally less favorable compared to isomers where the leaving group is in an activated position.
However, under forcing conditions or with highly reactive nucleophiles, substitution at C5 can be achieved. The reaction proceeds via a high-energy Meisenheimer complex, where the negative charge is delocalized across the pyridine ring.
Substitution at the C3 Position (Displacement of the Nitro Group)
An alternative and intriguing reaction pathway involves the displacement of the nitro group at the C3 position. While the nitro group is a powerful activating group, it can also act as a leaving group in some SNAr reactions, particularly with soft nucleophiles like thiolates. This reactivity is less common but has been observed in related 2-methyl-3-nitropyridine systems. The regioselectivity of this pathway is influenced by the nature of the nucleophile and the reaction conditions.
Table 1: Comparison of Regiochemical Outcomes in Nucleophilic Aromatic Substitution
| Nucleophile | Reaction Conditions | Major Product Regioisomer | Typical Yield | Notes |
| Alkoxides (e.g., Sodium Methoxide) | Methanol, 0°C to rt | 2-Methoxy-5-chloro-3-nitropyridine (Displacement of a group other than Cl) | High (Analogous reaction) | In a closely related system, 5-bromo-2-chloro-3-nitropyridine, methoxide displaces the C2-chloro group in high yield. This suggests that if a more labile group were present at C2 in our target molecule, it would be the preferred site of attack. Given the relative inertness of the C5-Cl, reaction with alkoxides may require more forcing conditions. |
| Amines (e.g., Piperidine) | Ethanol, 40°C | 5-Piperidino-2-methyl-3-nitropyridine | Moderate (Predicted) | The reactivity of the C5-chloro group is expected to be moderate due to its meta position relative to the nitro group. |
| Thiolates (e.g., Thiophenoxide) | DMF, K₂CO₃, Heat | 3-Thiophenyl-5-chloro-2-methylpyridine (Displacement of NO₂) | Good (Analogous reaction) | In reactions of 2-methyl-3-nitropyridines with thiolates, selective substitution of the nitro group has been observed.[1] |
Experimental Protocol: Nucleophilic Aromatic Substitution with Thiolates (General Procedure)
A solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is treated with the desired thiol (1.1 eq.) and potassium carbonate (2.0 eq.). The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Experimental workflow for SNAr with thiols.
Suzuki-Miyaura Coupling: A Focus on the C-Cl Bond
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. For this compound, this reaction targets the carbon-chlorine bond at the C5 position. The success and efficiency of the Suzuki coupling of aryl chlorides are highly dependent on the choice of catalyst, ligand, and base. Generally, chloroarenes are less reactive than the corresponding bromides or iodides and often require more specialized catalytic systems.
The electronic environment of the C5 position, being meta to the nitro group, does not provide strong activation for the oxidative addition step of the catalytic cycle, which is often rate-limiting. However, the use of electron-rich and bulky phosphine ligands can facilitate this process.
Table 2: Comparison of Potential Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst/Ligand System | Base | Solvent | Expected Product | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Methyl-3-nitro-5-phenylpyridine | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Methoxyphenyl)-2-methyl-3-nitropyridine | Moderate to Good |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Methyl-3-nitro-5-(thiophen-3-yl)pyridine | Moderate |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
To a degassed solution of this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.) in a solvent mixture (e.g., toluene/water or 1,4-dioxane/water), the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) are added under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated to 80-110 °C until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
References
A Comparative Analysis of 5-Chloro-2-methyl-3-nitropyridine and Alternative Intermediates in Pharmaceutical Synthesis
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the safety profile of the final product. Substituted nitropyridines are a pivotal class of intermediates, valued for their versatile reactivity in the construction of complex heterocyclic scaffolds. This guide provides a comparative overview of the efficacy and toxicity of 5-Chloro-2-methyl-3-nitropyridine alongside other structurally related intermediates, including 2-Chloro-3-nitropyridine, 5-Chloro-2-nitropyridine, 2-Chloro-3-methyl-5-nitropyridine, and 6-Chloro-2-methyl-3-nitropyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in synthetic route design and risk assessment.
Efficacy in Synthesis: A Qualitative Comparison
This compound and its isomers serve as key precursors in the synthesis of a variety of bioactive molecules. For instance, 2-Chloro-5-methyl-3-nitropyridine is a documented starting material for the synthesis of potent Janus kinase 2 (JAK2) inhibitors, which are of significant interest in the development of therapeutics for myeloproliferative disorders and other diseases. The chloro and nitro groups on the pyridine ring activate it for nucleophilic substitution, a common strategy in medicinal chemistry.
The other intermediates in this comparison, such as 2-Chloro-3-nitropyridine and 5-Chloro-2-nitropyridine , are also widely employed in organic synthesis. They are utilized in the preparation of pharmaceuticals, agrochemicals, and dyes.[1] The position of the chloro, methyl, and nitro substituents on the pyridine ring influences the regioselectivity of subsequent reactions, offering chemists a range of options for molecular design. For example, 2-Chloro-3-nitropyridine is a precursor for synthesizing anti-ulcer and anti-AIDS drugs.
Toxicity Profile: A Comparative Summary
The toxicity of these intermediates is a crucial consideration for laboratory safety and environmental impact. The following tables summarize the available toxicological data, primarily derived from Globally Harmonized System (GHS) classifications and predicted values from Safety Data Sheets (SDS).
Table 1: Acute Oral Toxicity and GHS Hazard Classification
| Intermediate | CAS Number | Molecular Formula | Predicted Oral LD50 (Rat) | GHS Hazard Statement(s) |
| This compound | 1211533-93-5 | C₆H₅ClN₂O₂ | No data available | No data available |
| 2-Chloro-3-nitropyridine | 5470-18-8 | C₅H₃ClN₂O₂ | No data available | H301: Toxic if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[2] |
| 5-Chloro-2-nitropyridine | 52092-47-4 | C₅H₃ClN₂O₂ | 982.16 mg/kg[3] | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation; H412: Harmful to aquatic life with long lasting effects[3] |
| 2-Chloro-3-methyl-5-nitropyridine | 23056-40-8 | C₆H₅ClN₂O₂ | No data available | H301: Toxic if swallowed; H315: Causes skin irritation; H318: Causes serious eye damage; H335: May cause respiratory irritation[4] |
| 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 | C₆H₅ClN₂O₂ | No data available | H302: Harmful if swallowed; H312: Harmful in contact with skin; H315: Causes skin irritation; H319: Causes serious eye irritation[5] |
Table 2: Physical and Chemical Properties
| Intermediate | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| This compound | 172.57 | No data available | No data available |
| 2-Chloro-3-nitropyridine | 158.54 | 100-103 | 185 |
| 5-Chloro-2-nitropyridine | 158.54 | 119-123 | No data available |
| 2-Chloro-3-methyl-5-nitropyridine | 172.57 | 45-50 | No data available |
| 6-Chloro-2-methyl-3-nitropyridine | 172.57 | No data available | No data available |
Experimental Protocols
Synthesis of JAK2 Inhibitor Intermediate from 2-Chloro-5-methyl-3-nitropyridine (Illustrative Efficacy)
This protocol is adapted from the general principles of nucleophilic aromatic substitution reactions used in the synthesis of kinase inhibitors.
Objective: To synthesize a key intermediate for a JAK2 inhibitor by reacting 2-Chloro-5-methyl-3-nitropyridine with a suitable amine.
Materials:
-
2-Chloro-5-methyl-3-nitropyridine
-
Substituted amine (e.g., a pyrazole amine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or a similar polar aprotic solvent
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloro-5-methyl-3-nitropyridine (1.0 eq) in NMP, add the substituted amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
In Vitro Cytotoxicity Assessment (Illustrative Toxicity Protocol)
This protocol outlines a general procedure for assessing the cytotoxicity of the intermediates using a standard MTT assay.
Objective: To determine the concentration at which the test compounds exhibit a 50% reduction in cell viability (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test intermediates (dissolved in DMSO to prepare stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test intermediates in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-2-methyl-3-nitropyridine | C6H5ClN2O2 | CID 253123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Chloro-2-methyl-3-nitropyridine
This guide provides immediate, essential safety and logistical information for handling 5-Chloro-2-methyl-3-nitropyridine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it can cause skin and serious eye irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[1][4] Therefore, adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1-2003 standards. A face shield should be worn in situations with a high risk of splashing.[5] | To protect against chemical splashes that can cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl, Nitrile) and a flame-resistant lab coat are required.[4][5] For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[6] | To prevent skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially when handling the solid form where dust may be generated.[7] Ensure proper fit testing and use in a well-ventilated area or fume hood.[2][8] | To avoid inhalation of dust or vapors, which may be harmful.[1][4] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[5] | To protect feet from potential spills. |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[8]
-
Dust Formation: When handling the solid form, minimize the creation of dust.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][2][3] Do not eat, drink, or smoke in the work area.[3][4]
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, filter paper) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. It is best to segregate halogenated organic waste.
-
-
Disposal Method:
-
Container Decontamination:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
After proper decontamination, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if local regulations permit.[8]
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 2-氯-5-甲基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. targetmol.com [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
